Alr2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-11-6-7-15(20)12(8-11)10-17-19-16(22)18-13-4-3-5-14(9-13)21-2/h3-10,20H,1-2H3,(H2,18,19,22)/b17-10+ |
InChI Key |
YVXUMITTYYQGMP-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=S)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=S)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Alr2-IN-1: A Technical Guide to its Mechanism of Action in Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic neuropathy is a debilitating complication of diabetes mellitus, characterized by progressive nerve damage and loss of function. A key pathogenic mechanism implicated in its development is the overactivation of the polyol pathway, driven by hyperglycemia. Aldose reductase 2 (ALR2), the rate-limiting enzyme of this pathway, has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of a novel and selective ALR2 inhibitor, herein referred to as Alr2-IN-1 (represented by the potent benzothiadiazine acetic acid derivative, compound 15c). We detail its inhibitory potency, selectivity, pharmacokinetic profile, and preclinical efficacy in an animal model of diabetic neuropathy. This document also provides comprehensive experimental protocols for the key assays used to characterize this and other ALR2 inhibitors, alongside visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of ALR2 in Diabetic Neuropathy
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, this pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1]
Polyol Pathway Activation and Pathogenesis:
-
Sorbitol Accumulation: ALR2 catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[1] Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[2] The intracellular accumulation of sorbitol leads to hyperosmotic stress, causing cellular damage.[3]
-
Redox Imbalance: The increased consumption of NADPH by ALR2 depletes the cellular pool of this critical reducing equivalent. This impairs the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, thereby increasing susceptibility to oxidative stress.[1] The elevated NADH/NAD+ ratio, resulting from sorbitol dehydrogenase activity, creates a state of pseudohypoxia which can further disrupt cellular metabolism.[3]
These metabolic derangements contribute to a cascade of downstream pathological events in peripheral nerves, including impaired nerve conduction, axonal degeneration, and the clinical manifestations of diabetic neuropathy.[4][5] Therefore, the inhibition of ALR2 is a rational therapeutic strategy to mitigate the nerve damage associated with this condition.[6][7]
This compound: A Potent and Selective ALR2 Inhibitor
This compound is represented by the novel benzothiadiazine acetic acid derivative, compound 15c, which has demonstrated high inhibitory potency against ALR2 and excellent selectivity over the related enzyme, aldehyde reductase (ALR1).[8]
In Vitro Efficacy and Selectivity
The inhibitory activity of this compound was assessed against both ALR2 and ALR1 to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (nmol/L) | Selectivity (ALR1 IC50 / ALR2 IC50) |
| ALR2 | 33.19 | ~16,109-fold |
| ALR1 | >535,000 | |
| Data derived from a study on compound 15c, a representative this compound molecule.[8] |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have shown that this compound possesses favorable properties compared to the established ALR2 inhibitor, epalrestat.[8]
| Compound | Half-life (t1/2) (h) | Area Under the Curve (AUC(0-t)) (μg/mL*h) |
| This compound (compound 15c) | 5.60 | 598.57 ± 216.5 |
| Epalrestat | 2.23 | 20.43 ± 3.7 |
| Data from in vivo pharmacokinetic assays in rats.[8] |
In Vivo Efficacy in a Diabetic Rat Model
In a streptozotocin (STZ)-induced diabetic rat model, administration of this compound led to significant improvements in multiple parameters of diabetic neuropathy.[8]
| Parameter | Diabetic Control | This compound Treated | Improvement |
| Motor Nerve Conduction Velocity (MNCV) | Significantly Reduced | Significantly Increased | Restoration of nerve function |
| Sensory Nerve Conduction Velocity (SNCV) | Significantly Reduced | Significantly Increased | Restoration of nerve function |
| Sciatic Nerve d-Sorbitol Levels | Elevated | Potently Inhibited | Evidence of target engagement |
| Paw Withdrawal Mechanical Threshold | Decreased (Allodynia) | Significantly Increased | Reduction in neuropathic pain |
| Summary of in vivo efficacy data for compound 15c in an STZ-induced diabetic rat model.[8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the central role of ALR2 in the polyol pathway and the mechanism by which this compound ameliorates diabetic neuropathy.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines the typical experimental workflow for evaluating a novel ALR2 inhibitor like this compound.
Detailed Experimental Protocols
In Vitro ALR2 and ALR1 Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for measuring aldose reductase activity.[9][10][11]
-
Principle: The enzymatic activity of ALR2 is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ in the presence of a substrate.
-
Reagents:
-
100 mM Sodium Phosphate Buffer (pH 6.2)
-
0.4 mM Lithium Sulfate
-
5 mM 2-Mercaptoethanol
-
0.15 mM NADPH
-
10 mM DL-glyceraldehyde (substrate)
-
Recombinant human ALR2 and ALR1 enzymes
-
Test compound (this compound) dissolved in DMSO
-
-
Procedure:
-
In a 96-well UV-transparent plate, add 100 µL of a mixture containing sodium phosphate buffer, lithium sulfate, 2-mercaptoethanol, and the ALR2 or ALR1 enzyme preparation.
-
Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For the control, add 10 µL of DMSO.
-
Add 20 µL of NADPH solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.[1][12][13]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cell culture medium appropriate for the cell line used (e.g., Schwann cells or neuronal cell lines)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compound (this compound)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic parameters of a novel compound in rats.[5][14][15]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer this compound either orally (by gavage) or intravenously (via the tail vein) at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2, AUC) using appropriate software.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This is a widely used animal model for studying diabetic neuropathy.[16][17][18]
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (50-65 mg/kg), freshly dissolved in citrate buffer (pH 4.5), to rats.
-
Monitor blood glucose levels 48-72 hours after injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Treatment:
-
After the confirmation of diabetes, begin daily treatment with this compound or vehicle control.
-
The study typically continues for 4-8 weeks.
-
-
Efficacy Assessments:
-
Nerve Conduction Velocity (NCV):
-
Anesthetize the rat and maintain its body temperature.
-
For motor NCV, place stimulating electrodes on the sciatic nerve at the sciatic notch and the tibial nerve at the ankle. Place recording electrodes in the interosseous muscles of the paw.
-
Measure the latency of the muscle action potential from both stimulation sites. The NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies.
-
A similar procedure is used for sensory NCV, typically on the tail nerve.[16]
-
-
Sciatic Nerve Sorbitol Accumulation:
-
At the end of the study, euthanize the rats and dissect the sciatic nerves.
-
Homogenize the nerve tissue and deproteinize the homogenate.
-
Measure the sorbitol concentration in the supernatant using a suitable method, such as high-performance liquid chromatography (HPLC) or a gas chromatography-mass spectrometry (GC-MS) based method.[19][20]
-
-
Mechanical Allodynia (von Frey Test):
-
Place the rat in a chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[8][21]
-
The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal response.[4][6] A decrease in the withdrawal threshold indicates mechanical allodynia.
-
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of diabetic neuropathy. Its high potency and selectivity for ALR2, combined with a favorable pharmacokinetic profile, translate to significant efficacy in a preclinical model of the disease. By inhibiting the flux of glucose through the polyol pathway, this compound addresses a key underlying mechanism of nerve damage in diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other novel ALR2 inhibitors. Further research will be crucial to translate these promising preclinical findings into clinical benefits for patients with diabetic neuropathy.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 7. Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. | Semantic Scholar [semanticscholar.org]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 9. brieflands.com [brieflands.com]
- 10. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serial changes of sensory nerve conduction velocity and minimal F-wave latency in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Exercise on Neuropathy in Streptozotocin-Induced Diabetic Rats [e-arm.org]
- 18. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions [e-dmj.org]
- 19. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Alr2-IN-1 and the Polyol Pathway: A Technical Guide to Inhibition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyol pathway, a two-step metabolic route that converts glucose to fructose, plays a critical role in the pathogenesis of diabetic complications. Under normoglycemic conditions, this pathway is minimally active. However, in hyperglycemic states, the flux through the polyol pathway increases significantly. The rate-limiting enzyme in this pathway is Aldose Reductase (ALR2), which reduces glucose to sorbitol. This accumulation of intracellular sorbitol, along with the subsequent depletion of NADPH and increase in oxidative stress, is implicated in the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.[1][2]
Alr2-IN-1 is a conceptual potent and selective inhibitor of Aldose Reductase. This technical guide provides an in-depth overview of the role of ALR2 inhibitors, exemplified by this compound, in modulating the polyol pathway. It includes quantitative data for representative ALR2 inhibitors, detailed experimental protocols for their evaluation, and visualizations of the key pathways and experimental workflows.
The Polyol Pathway and the Role of this compound
The polyol pathway consists of two primary enzymatic reactions. First, Aldose Reductase (ALR2) catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), a process that reduces NAD+ to NADH.
Under hyperglycemic conditions, the increased activity of ALR2 leads to several detrimental downstream effects:
-
Sorbitol Accumulation: As sorbitol is relatively impermeable to cell membranes, its intracellular accumulation leads to osmotic stress, causing cell swelling and damage.
-
NADPH Depletion: The consumption of NADPH by ALR2 limits its availability for other crucial cellular processes, most notably the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase. This depletion of GSH contributes to increased oxidative stress.[1]
-
Increased Oxidative Stress: The combination of NADPH depletion and the production of reactive oxygen species (ROS) from the subsequent metabolism of fructose leads to a state of significant oxidative stress, damaging cellular components like proteins, lipids, and DNA.[3]
-
Advanced Glycation End Product (AGE) Formation: The fructose generated in the polyol pathway can be a more potent glycating agent than glucose, leading to the formation of advanced glycation end products (AGEs), which contribute to cellular dysfunction and the progression of diabetic complications.[3]
This compound, as a potent ALR2 inhibitor, is designed to block the first and rate-limiting step of this pathway. By inhibiting the conversion of glucose to sorbitol, it aims to prevent the accumulation of intracellular sorbitol and mitigate the downstream pathological consequences.
Quantitative Data: In Vitro Inhibition of Aldose Reductase
The inhibitory potency of ALR2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative aldose reductase inhibitors against ALR2.
| Inhibitor | IC50 (µM) | Source |
| Alrestatin | 1.0 | [4] |
| Tolrestat | 0.015 | [4] |
| Epalrestat | 0.012 | [4] |
| Zenarestat | 0.011 | [4] |
| Zopolrestat | 0.041 | [4] |
| Sorbinil | 0.26 | [4] |
| Fidarestat | 0.018 | [4] |
| Agnuside | 0.0224 | [5] |
| Eupalitin-3-O-galactoside | 0.0273 | [5] |
| Compound 3c (Thiosemicarbazone derivative) | 1.42 | [6] |
Experimental Protocols
In Vitro Aldose Reductase (ALR2) Enzyme Inhibition Assay
This protocol details the procedure for determining the in vitro inhibitory activity of a compound, such as this compound, against purified ALR2. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by ALR2.
Materials:
-
Purified recombinant human ALR2 enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (100 mM, pH 6.2)
-
Lithium sulfate (0.4 M)
-
2-Mercaptoethanol
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer: 100 mM sodium phosphate buffer, pH 6.2, containing 0.4 M lithium sulfate and 5 mM 2-mercaptoethanol.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Epalrestat) in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
NADPH solution
-
Test compound dilution or vehicle control
-
Purified ALR2 enzyme solution
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Cellular Sorbitol Accumulation Assay
This protocol describes a method to measure the effect of an ALR2 inhibitor on intracellular sorbitol accumulation in cultured cells exposed to high glucose conditions.
Materials:
-
Human cell line known to express ALR2 (e.g., human lens epithelial cells (HLE), retinal pigment epithelial cells (ARPE-19), or proximal tubule cells).
-
Cell culture medium (e.g., MEM or DMEM)
-
Fetal bovine serum (FBS)
-
D-glucose
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Sorbitol assay kit (colorimetric or fluorometric) or HPLC system for sorbitol quantification.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in a suitable multi-well plate until they reach 80-90% confluency.
-
Starve the cells in a low-glucose medium for 24 hours.
-
Treat the cells with:
-
Normal glucose (e.g., 5.5 mM) as a control.
-
High glucose (e.g., 30-50 mM) to induce sorbitol accumulation.
-
High glucose plus various concentrations of the test compound (this compound).
-
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Sorbitol Quantification:
-
Using a Commercial Assay Kit:
-
Follow the manufacturer's instructions for the sorbitol assay kit. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the sorbitol concentration.[7]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the sorbitol concentration based on a standard curve.
-
-
Using HPLC:
-
Deproteinate the cell lysate samples.
-
Analyze the samples using an HPLC system equipped with a suitable column (e.g., a carbohydrate analysis column) and a refractive index detector (RID).[3]
-
Quantify the sorbitol concentration by comparing the peak area to that of sorbitol standards.
-
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration of the cell lysate.
-
Compare the sorbitol levels in the different treatment groups to determine the inhibitory effect of the test compound on sorbitol accumulation.
-
Visualizations
Polyol Pathway Signaling
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase (ALR2).
Experimental Workflow for Evaluating ALR2 Inhibitors
Caption: A typical experimental workflow for the evaluation of Aldose Reductase (ALR2) inhibitors.
Conclusion
The inhibition of Aldose Reductase presents a promising therapeutic strategy for the management of diabetic complications. A thorough understanding of the polyol pathway and the downstream consequences of its activation is crucial for the development of effective ALR2 inhibitors. This technical guide provides a foundational framework for researchers and drug development professionals engaged in the study of ALR2 inhibitors like this compound. The provided quantitative data, detailed experimental protocols, and pathway visualizations serve as a comprehensive resource for the design and execution of studies aimed at elucidating the role and therapeutic potential of these compounds in the context of the polyol pathway.
References
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. helixchrom.com [helixchrom.com]
- 4. customs.go.jp [customs.go.jp]
- 5. scispace.com [scispace.com]
- 6. Variation in sorbitol accumulation and polyol-pathway activity in cultured human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Alr2-IN-1: A Selective Aldose Reductase (ALR2) Inhibitor for Diabetic Complication Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alr2-IN-1 is a potent and selective inhibitor of Aldose Reductase (ALR2), an enzyme pivotal in the polyol pathway.[1][2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy. The selective inhibition of ALR2 over its isoform, Aldehyde Reductase (ALR1), is a critical objective in the development of therapeutic agents to mitigate these complications, as non-selective inhibition can lead to off-target effects. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols for its evaluation, and its role within the context of the polyol signaling pathway.
Core Data Presentation
The inhibitory potency and selectivity of this compound are summarized in the table below. The data highlights its significant selectivity for ALR2 over ALR1.
| Compound | ALR2 IC50 (μM) | ALR1 IC50 (μM) | Selectivity Index (ALR1/ALR2) |
| This compound | 1.42 | >100 | >70.4 |
Table 1: Inhibitory Activity of this compound against ALR2 and ALR1. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index is calculated by dividing the IC50 for ALR1 by the IC50 for ALR2.
Signaling Pathway
The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under normal glycemic conditions, this pathway is minor. However, in a hyperglycemic state, the increased intracellular glucose leads to its enhanced conversion to sorbitol by ALR2, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic imbalances are key contributors to cellular stress and the development of diabetic complications.
Figure 1: The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Aldose Reductase (ALR2 and ALR1) Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of ALR2 and ALR1 enzymes.
1. Materials and Reagents:
-
Recombinant human ALR2 and ALR1 enzymes
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate for ALR2)
-
Glycolaldehyde (substrate for ALR1)
-
Potassium phosphate buffer (pH 6.2 for ALR2, pH 7.0 for ALR1)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
2. Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the respective substrate (DL-glyceraldehyde for ALR2 or glycolaldehyde for ALR1) in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. For the control wells, add an equivalent volume of DMSO.
-
Initiate the enzymatic reaction by adding the ALR2 or ALR1 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for a specified period. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Experimental workflow for the in vitro ALR inhibition assay.
Conclusion
This compound demonstrates potent and selective inhibition of ALR2, making it a valuable research tool for investigating the role of the polyol pathway in diabetic complications. The provided data and experimental protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of selective ALR2 inhibitors.
References
Alr2-IN-1: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alr2-IN-1 has emerged as a potent and selective inhibitor of Aldose Reductase 2 (ALR2), a key enzyme implicated in the pathogenesis of diabetic complications. Beyond its primary inhibitory function, this compound exhibits significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction: The Role of ALR2 in Oxidative Stress
Aldose Reductase 2 (ALR2) is the initial and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1] This heightened activity has been linked to the development of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1][3]
A critical consequence of ALR2 overactivation is the depletion of the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which is consumed during the reduction of glucose to sorbitol.[1] NADPH is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, by the enzyme glutathione reductase. Consequently, the depletion of NADPH compromises the cell's antioxidant defense mechanisms, leading to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[1] This oxidative stress, in turn, contributes to cellular damage and the progression of diabetic complications.[1]
This compound is a selective inhibitor of ALR2, and its therapeutic potential is rooted in its ability to block this detrimental pathway, thereby mitigating oxidative stress.[1][4]
Quantitative Antioxidant and Inhibitory Data
This compound (also referred to as compound 3c in primary literature) has been evaluated for its inhibitory activity against ALR2 and its direct antioxidant capacity. The key quantitative data are summarized in the tables below.[1][4]
| Parameter | Value | Reference |
| ALR2 Inhibition (IC50) | 1.42 µM | [1][4] |
| Selectivity | Selective over ALR1 | [1] |
Table 1: Inhibitory Activity of this compound against Aldose Reductase 2.
| Assay | Result | Reference |
| DPPH Free-Radical Scavenging Activity | 65.67% | [4] |
Table 2: Direct Antioxidant Property of this compound.
Signaling Pathways and Mechanism of Action
The antioxidant effect of this compound is twofold: a direct free-radical scavenging activity and an indirect mechanism mediated by the inhibition of ALR2.
Indirect Antioxidant Effect via ALR2 Inhibition
The primary antioxidant mechanism of this compound is its potent inhibition of ALR2. By blocking the polyol pathway, this compound prevents the excessive consumption of NADPH. This preservation of the NADPH pool allows for the continuous regeneration of reduced glutathione (GSH), a critical component of the cellular antioxidant defense system. Elevated GSH levels, in turn, enhance the detoxification of reactive oxygen species (ROS), thereby reducing oxidative stress.
Caption: ALR2 Inhibition Pathway by this compound.
Direct Free-Radical Scavenging
In addition to its role as an ALR2 inhibitor, this compound possesses intrinsic antioxidant properties. This is attributed to the presence of a phenolic moiety in its chemical structure, which can directly quench free radicals.[1]
Caption: Direct Free-Radical Scavenging by this compound.
Experimental Protocols
The following section details the methodology used to quantify the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) Free-Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[1]
Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Materials:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate)
-
Methanol
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a methanolic solution of DPPH (0.025 mg/mL).[1]
-
Prepare stock solutions of this compound and ascorbic acid in a suitable solvent (e.g., DMSO).
-
In a suitable reaction vessel (e.g., a 96-well plate or a cuvette), mix the methanolic DPPH solution with a solution of the test compound (this compound) or the positive control (ascorbic acid).
-
The final concentration of the test compound should be standardized for comparison.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank solution containing only the solvent and DPPH is also measured.
-
The percent radical scavenging activity (%RSA) is calculated using the following formula:[1]
%RSA = [(Ablank - Asample) / Ablank] x 100
Where:
-
Ablank is the absorbance of the blank solution.
-
Asample is the absorbance of the solution containing the test compound.
-
Caption: Experimental Workflow for DPPH Assay.
Conclusion
This compound demonstrates a dual antioxidant mechanism. Primarily, its potent and selective inhibition of ALR2 addresses a key source of oxidative stress in hyperglycemic conditions by preserving the cellular pool of NADPH, which is vital for the glutathione-based antioxidant system. Additionally, its chemical structure imparts a direct free-radical scavenging capability. These combined properties make this compound a promising therapeutic candidate for the management of diabetic complications, where oxidative stress plays a significant pathogenic role. Further in vivo studies are warranted to fully elucidate its antioxidant efficacy in a physiological context.
References
- 1. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structural Analysis of Inhibitor Binding to Aldose Reductase (ALR2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of inhibitor binding to Aldose Reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. While specific data for a compound designated "Alr2-IN-1" is not publicly available, this document outlines the essential experimental protocols and data presentation required for such an analysis, using established findings for other ALR2 inhibitors as a framework.
Introduction to Aldose Reductase (ALR2)
Aldose reductase (ALR2; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of aldehydes, including the conversion of glucose to sorbitol.[1] This is the first and rate-limiting step in the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as retinopathy, nephropathy, and neuropathy.[2][3] Consequently, ALR2 has become a significant therapeutic target for the development of inhibitors to manage these conditions.
The structure of ALR2 is a (β/α)8-barrel, a common protein fold.[4] The active site is located in the core of this barrel and is composed of a catalytic pocket and a specificity pocket.[5] Key amino acid residues involved in inhibitor binding typically include Tyr48, His110, Trp111, and Leu300.[6][7] Understanding the precise interactions between an inhibitor and these residues is crucial for designing potent and selective drugs.
Key Experimental Protocols for Structural Analysis
A thorough structural analysis of an ALR2 inhibitor involves a combination of biophysical and biochemical techniques to determine its binding affinity, thermodynamics, and the three-dimensional structure of the enzyme-inhibitor complex.
Enzyme Inhibition Assay
Enzyme inhibition assays are fundamental to quantifying the potency of a novel inhibitor. For ALR2, the activity is typically monitored by measuring the decrease in NADPH absorbance at 340 nm.
Protocol for ALR2 Enzyme Inhibition Assay:
-
Enzyme Preparation: Recombinant human ALR2 is expressed and purified.
-
Reaction Mixture: A typical reaction mixture (e.g., 300 µL total volume) contains sodium phosphate buffer (100 mM, pH 7.0), lithium sulfate (0.2 mM), 2-mercaptoethanol (5 mM), and NADPH (0.15 mM).[5]
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added at various concentrations and pre-incubated with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate, DL-glyceraldehyde.[5]
-
Data Acquisition: The decrease in absorbance at 340 nm is monitored spectrophotometrically over time at a constant temperature (e.g., 37°C).[5]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol for Isothermal Titration Calorimetry:
-
Sample Preparation: Both the ALR2 protein and the inhibitor (ligand) are prepared in the same, precisely matched buffer to minimize heats of dilution.[2] The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution while the temperature is kept constant.
-
Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.
-
Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[7]
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the ALR2-inhibitor complex, revealing the precise binding mode and interactions at an atomic level.
Protocol for X-ray Crystallography of ALR2-Inhibitor Complex:
-
Complex Formation: The ALR2-inhibitor complex can be formed either by co-crystallization, where the protein and inhibitor are mixed prior to crystallization, or by soaking a pre-existing apo-ALR2 crystal in a solution containing the inhibitor.[8][9]
-
Crystallization: The protein-ligand complex is crystallized by vapor diffusion or other methods. This involves screening a wide range of conditions (e.g., pH, precipitant concentration) to find those that yield diffraction-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is then built into this map and refined to produce the final, high-resolution structure.[10]
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Enzyme Inhibition Data for ALR2 Inhibitors
| Inhibitor | IC50 (nM) |
| Epalrestat | 98[3] |
| Agnuside | 22.4[3] |
| Eupalitin-3-O-galactoside | 27.3[3] |
| This compound | TBD |
Table 2: Thermodynamic Parameters of Inhibitor Binding to ALR2 from ITC
| Inhibitor | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Example Inhibitor A | 0.5 | 1.0 | -10.5 | 1.8 | -8.7 |
| Example Inhibitor B | 1.2 | 0.9 | -8.2 | 0.1 | -8.1 |
| This compound | TBD | TBD | TBD | TBD | TBD |
Table 3: Key Interactions from X-ray Crystal Structure of an ALR2-Inhibitor Complex
| Inhibitor Moiety | ALR2 Residue | Interaction Type | Distance (Å) |
| Carboxylate | Tyr48, His110 | Hydrogen Bond | 2.7 - 3.1[6] |
| Phenyl Ring | Trp111 | π-π Stacking | ~3.5 |
| This compound Moiety | TBD | TBD | TBD |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: The Polyol Pathway of Glucose Metabolism.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.currentlighting.com [cdn.currentlighting.com]
- 10. Aldose reductase - Wikipedia [en.wikipedia.org]
Alr2-IN-1: A Technical Guide to a Novel Aldose Reductase Inhibitor
Executive Summary
Alr2-IN-1, also identified as compound 3c in its seminal publication, is a potent and selective inhibitor of Aldose Reductase 2 (ALR2).[1][2][3] This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the scientific rationale behind its design, its inhibitory activity against ALR2, and its potential as a therapeutic agent for diabetic complications.
Introduction: The Role of Aldose Reductase in Diabetic Complications
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[2][3][4][5][6][7][8][9] Under normal glycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation, coupled with the depletion of the cofactor NADPH, induces osmotic and oxidative stress, contributing to the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.[1][2][3][4][5][6][10][11]
The inhibition of ALR2 is a promising therapeutic strategy to prevent or mitigate these complications. However, the development of ALR2 inhibitors has been challenging due to issues with selectivity over the closely related enzyme Aldehyde Reductase (ALR1), which plays a vital role in detoxification pathways.[1] Non-selective inhibition can lead to undesirable side effects. This compound has emerged as a promising candidate due to its potent and selective inhibition of ALR2.[1][2][3]
Discovery and Design of this compound
This compound was developed as part of a series of thiosemicarbazone derivatives designed for selective ALR2 inhibition. The design strategy focused on creating compounds with both ALR2 inhibitory and antioxidant properties to address the multifaceted nature of diabetic complications.[1][2][3] The discovery process involved the synthesis of a library of phenol-substituted thiosemicarbazones and their subsequent screening for ALR2 and ALR1 inhibitory activity.[1]
Drug Discovery Workflow
The discovery of this compound followed a structured drug discovery workflow, as depicted below.
Synthesis of this compound (Compound 3c)
The synthesis of this compound is a multi-step process involving the formation of a thiosemicarbazone derivative.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Thiosemicarbazide Intermediate A solution of an appropriate hydrazine derivative in ethanol is treated with carbon disulfide and a base (e.g., potassium hydroxide) to form the corresponding dithiocarbazate salt. This salt is then reacted with hydrazine hydrate to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound (Compound 3c) The thiosemicarbazide intermediate is reacted with 3-methoxy-4-hydroxybenzaldehyde in the presence of a catalytic amount of acid in a suitable solvent (e.g., ethanol). The reaction mixture is refluxed for several hours. Upon cooling, the product, this compound, precipitates and is collected by filtration, washed, and purified by recrystallization.
Biological Activity and Data Presentation
This compound exhibits potent and selective inhibition of ALR2. Its biological activity has been characterized through various in vitro assays.
Quantitative Data Summary
| Compound | ALR2 IC50 (µM)[1][2][3] | ALR1 IC50 (µM)[1] | Selectivity Index (ALR1/ALR2) | Antioxidant Activity (% Scavenging)[2] | Antiglycation Activity (% Inhibition)[2] |
| This compound (3c) | 1.42 | > 50 | > 35.2 | 65.67 | 66.40 |
| Sorbinil (Reference) | 2.18 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
ALR2 and ALR1 Inhibition Assay: The inhibitory activity of this compound against human recombinant ALR2 and ALR1 was determined spectrophotometrically. The assay mixture contained sodium phosphate buffer, NADPH, DL-glyceraldehyde as the substrate, and the respective enzyme. The reaction was initiated by the addition of the substrate, and the change in absorbance at 340 nm due to NADPH oxidation was monitored. The IC50 values were calculated from the dose-response curves.[1]
Antioxidant Activity Assay (DPPH Radical Scavenging): The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of this compound at a specific concentration was mixed with a methanolic solution of DPPH. The mixture was incubated in the dark, and the absorbance was measured at 517 nm. The percentage of radical scavenging activity was calculated by comparing the absorbance with that of a control.[2]
Antiglycation Activity Assay: The antiglycation activity was assessed by a bovine serum albumin (BSA)-glucose model. BSA was incubated with glucose in the presence and absence of this compound. After incubation, the formation of advanced glycation end products (AGEs) was quantified by measuring the fluorescence intensity (excitation at 370 nm, emission at 440 nm). The percentage of inhibition of AGE formation was calculated.[2]
Mechanism of Action: The Polyol Pathway
This compound exerts its therapeutic effect by inhibiting ALR2, the first and rate-limiting enzyme of the polyol pathway. By blocking this enzyme, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of sorbitol accumulation and NADPH depletion.
Polyol Pathway Signaling Diagram
Conclusion
This compound is a promising, potent, and selective inhibitor of aldose reductase 2 with additional beneficial antioxidant and antiglycation properties. Its discovery provides a strong foundation for the development of a new class of therapeutic agents for the management of diabetic complications. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
Alr2-IN-1: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alr2-IN-1, a potent and selective inhibitor of Aldose Reductase (ALR2). The document details its chemical structure, physicochemical properties, synthesis, and biological activity, including its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound, with the CAS number 2799695-54-6, is a small molecule inhibitor of ALR2. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-(2-Hydroxy-5-methylbenzylidene)-N-(3-methoxyphenyl)hydrazine-1-carbothioamide[1] |
| Molecular Formula | C₁₆H₁₇N₃O₂S[2][3] |
| Molecular Weight | 315.39 g/mol [4] |
| SMILES String | CC1=CC=C(O)C(/C=N/NC(NC2=CC=CC(OC)=C2)=S)=C1[2][5][6] |
| Appearance | White to off-white solid[6] |
| Solubility | Soluble in DMSO at 100 mg/mL (317.07 mM)[4] |
| Storage | Store at 4°C, protected from light[6] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Aldose Reductase (ALR2) with an IC₅₀ of 1.42 μM.[2][6][7] It demonstrates significant antiglycemic and antioxidant properties, making it a valuable tool for studying the complications associated with diabetes.[2][4][6][7] The selectivity for ALR2 over the related enzyme Aldehyde Reductase (ALR1) is a key feature, with an IC₅₀ value greater than 100 μM for ALR1.[6]
The primary mechanism of action of this compound is the inhibition of the polyol pathway. Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in this pathway. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting ALR2, this compound blocks this initial step, thereby mitigating the downstream pathological effects.
Signaling Pathway
References
- 1. 2799695-54-6|2-(2-Hydroxy-5-methylbenzylidene)-N-(3-methoxyphenyl)hydrazine-1-carbothioamide|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. molnova.com [molnova.com]
- 5. molnova.cn:443 [molnova.cn:443]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
understanding the antiglycative effects of Alr2-IN-1
An In-Depth Technical Guide to the Antiglycative Effects of Aldose Reductase 2 (ALR2) Inhibition
Introduction
This technical guide provides a comprehensive overview of the antiglycative effects of Aldose Reductase 2 (ALR2) inhibitors. While the specific compound "Alr2-IN-1" is not prominently documented in existing literature, this guide will focus on the well-established principles and evidence supporting the role of ALR2 inhibition as a therapeutic strategy against the formation of Advanced Glycation Endproducts (AGEs). AGEs are key contributors to the pathogenesis of diabetic complications, and understanding the mechanism by which ALR2 inhibitors mitigate their formation is of significant interest to researchers and drug development professionals.
Under hyperglycemic conditions, the enzyme ALR2 is a critical component of the polyol pathway, which becomes overactivated.[1] This pathway has been implicated in the development of long-term diabetic complications such as neuropathy, nephropathy, and retinopathy.[2][3][4] A primary consequence of this overactivation is the depletion of NADPH and the generation of precursors that lead to the formation of AGEs, which contribute to cellular damage and dysfunction.[2] Therefore, the inhibition of ALR2 presents a promising therapeutic avenue for preventing or ameliorating these complications by, in part, exerting antiglycative effects.
The Polyol Pathway and Its Role in Glycation
Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, during hyperglycemia, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[1] In this pathway, ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.
The increased flux through the polyol pathway contributes to glycation and AGE formation through several mechanisms:
-
Increased Oxidative Stress: The consumption of NADPH by ALR2 depletes the cellular pool of this critical reducing equivalent, which is essential for the regeneration of the master antioxidant, glutathione. This leads to increased oxidative stress, a known promoter of AGE formation.[2]
-
Formation of Reactive Dicarbonyls: The downstream products of the polyol pathway can be converted into highly reactive dicarbonyl compounds such as methylglyoxal and 3-deoxyglucosone, which are potent precursors of AGEs.[1]
The following diagram illustrates the polyol pathway and its link to the formation of Advanced Glycation Endproducts.
Caption: The Polyol Pathway and its link to AGE Formation.
Mechanism of Antiglycation by ALR2 Inhibitors
ALR2 inhibitors exert their antiglycative effects by directly blocking the first and rate-limiting step of the polyol pathway. By inhibiting ALR2, these compounds prevent the conversion of glucose to sorbitol. This action has several beneficial downstream consequences that collectively reduce the burden of glycation:
-
Reduced Sorbitol Accumulation: Inhibition of ALR2 directly prevents the intracellular accumulation of sorbitol, which is thought to contribute to osmotic stress in cells.
-
Preservation of NADPH: By blocking the NADPH-consuming activity of ALR2, these inhibitors help maintain the cellular pool of NADPH, thereby supporting the glutathione-dependent antioxidant defense system and reducing oxidative stress.
-
Decreased Formation of AGE Precursors: A reduction in the flux through the polyol pathway leads to a decreased formation of fructose and, subsequently, the reactive dicarbonyl precursors of AGEs.
The mechanism of action of ALR2 inhibitors in preventing glycation is depicted in the following diagram.
Caption: Mechanism of Antiglycation by ALR2 Inhibition.
Quantitative Data on Antiglycative Effects
The antiglycative potential of ALR2 inhibitors is typically quantified by their ability to inhibit the formation of AGEs in in vitro assays. The following table summarizes representative data for an ALR2 inhibitor, demonstrating its efficacy.
| Compound | Assay Type | Parameter Measured | Result | Reference |
| Thiosemicarbazone derivative (3c) | In vitro antiglycation assay | Inhibition of AGE formation | 66.40% | [2] |
Note: This table is intended to be representative. The efficacy of different ALR2 inhibitors can vary, and further details should be sought from specific research articles.
Experimental Protocols
The evaluation of the antiglycative effects of ALR2 inhibitors is commonly performed using in vitro assays that model the non-enzymatic glycation of proteins. A standard protocol is the bovine serum albumin (BSA)-glucose assay.
Principle: This assay measures the formation of fluorescent AGEs resulting from the incubation of a protein (BSA) with a reducing sugar (glucose or fructose) in the presence and absence of the test inhibitor. The antiglycative activity of the inhibitor is determined by its ability to reduce the formation of these fluorescent products.
General Protocol:
-
Preparation of Solutions:
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in phosphate buffer).
-
Glucose or Fructose solution (e.g., 0.5 M in phosphate buffer).
-
Test inhibitor solutions at various concentrations.
-
Positive control (e.g., Aminoguanidine).
-
-
Incubation:
-
In a series of microcentrifuge tubes, mix the BSA solution, glucose/fructose solution, and either the test inhibitor, positive control, or vehicle (negative control).
-
Incubate the mixtures at 37°C for an extended period (e.g., 7-21 days), protected from light.
-
-
Measurement of AGE Formation:
-
After incubation, measure the fluorescence of the solutions using a spectrofluorometer. The excitation and emission wavelengths are typically around 370 nm and 440 nm, respectively, for characteristic AGE fluorescence.
-
-
Data Analysis:
-
Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [ (Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control ] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of AGE formation) can be determined by plotting the percentage inhibition against the inhibitor concentration.
-
The following diagram outlines a typical experimental workflow for assessing the antiglycative effects of an ALR2 inhibitor.
Caption: Experimental Workflow for Antiglycation Assay.
Inhibition of Aldose Reductase 2 is a validated and promising strategy for mitigating the formation of Advanced Glycation Endproducts. By blocking the initial step of the polyol pathway, ALR2 inhibitors can reduce oxidative stress and the production of reactive dicarbonyls, which are key drivers of glycation. The in vitro assays described provide a robust framework for the evaluation and comparison of the antiglycative potency of novel ALR2 inhibitors. Further research and development of selective and potent ALR2 inhibitors hold significant potential for the management of diabetic complications.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies of aldose reductase enzyme inhibition for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining the IC50 of Alr2-IN-1 in vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Alr2-IN-1, a potent and selective inhibitor of Aldose Reductase 2 (ALR2), in an in vitro setting. The protocols outlined below are essential for researchers investigating diabetic complications and other pathological conditions associated with the polyol pathway.
Introduction
Aldose Reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. This compound has been identified as a potent inhibitor of ALR2, making it a valuable tool for studying the role of ALR2 in these disease processes and a potential therapeutic candidate.[1][2][3] Accurate determination of its IC50 value is crucial for characterizing its inhibitory potency.
Principle of the Assay
The in vitro determination of this compound's IC50 is based on a spectrophotometric enzyme inhibition assay. The activity of ALR2 is monitored by measuring the decrease in absorbance of the cofactor NADPH at 340 nm as it is oxidized to NADP+ during the reduction of a substrate, typically D,L-glyceraldehyde or glucose. In the presence of an inhibitor like this compound, the rate of NADPH consumption decreases, and the extent of this reduction is used to calculate the inhibitor's potency.
Quantitative Data Summary
The inhibitory potency of this compound and a related compound, ALR1/2-IN-1, against their respective target enzymes are summarized in the table below. This data is critical for comparative analysis and for designing experiments with appropriate inhibitor concentrations.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Aldose Reductase 2 (ALR2) | 1.42[1][2][3] |
| ALR1/2-IN-1 | Aldehyde Reductase (ALR1) | 3.26 |
| Aldose Reductase (ALR2) | 3.06 |
Signaling Pathway: The Polyol Pathway
The diagram below illustrates the central role of ALR2 in the polyol pathway of glucose metabolism.
References
Alr2-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Alr2-IN-1 for use in cell culture experiments. This compound is a potent and selective inhibitor of Aldose Reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.
Introduction
Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, a process that consumes NADPH. The accumulation of sorbitol and the depletion of NADPH can lead to osmotic stress and increased oxidative stress within cells, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. This compound is a valuable tool for studying the role of ALR2 in these processes.
Data Presentation
This compound Properties
| Property | Value | Reference |
| IC50 | 1.42 µM | [1] |
| Molecular Weight | 434.49 g/mol | N/A |
| Chemical Formula | C18H18N4O5S2 | N/A |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | Commercially available as a 10 mM solution. |
| Ethanol | Insoluble or sparingly soluble | Not recommended as a primary solvent. |
| Water | Insoluble | Not a suitable solvent. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not a suitable solvent. |
Signaling Pathway
The diagram below illustrates the polyol pathway and the mechanism of action of this compound.
Caption: this compound inhibits ALR2, blocking the conversion of glucose to sorbitol.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4345 mg of this compound.
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the this compound DMSO stock solution into cell culture medium. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
Procedure:
-
Determine the final desired working concentration of this compound. The optimal concentration should be determined empirically for each cell line and experimental condition. A good starting point is to test a range of concentrations around the IC50 value (1.42 µM), for example, 0.1 µM, 1 µM, and 10 µM.
-
Perform serial dilutions of the 10 mM stock solution. It is recommended to perform intermediate dilutions in cell culture medium to minimize the risk of precipitation when adding the concentrated DMSO stock directly to a large volume of aqueous medium.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.
-
-
-
Prepare a vehicle control. It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
Add the working solutions to the cells. Gently mix the medium in the culture plate after adding the final working solution.
-
Incubate the cells for the desired experimental duration.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation and use in cell culture.
References
Application Notes and Protocols: Assessing the Efficacy of Alr2-IN-1 in Diabetic Retinopathy
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in adults and a major microvascular complication of diabetes mellitus.[1][2] Chronic hyperglycemia is a key contributor to its pathogenesis, activating several metabolic pathways that induce retinal cell damage.[1] One of the primary mechanisms implicated is the increased flux of glucose through the polyol pathway.[1][3][4]
Under hyperglycemic conditions, the enzyme aldose reductase (Alr2) converts excess glucose to sorbitol.[5][6] This reaction is the rate-limiting step in the polyol pathway.[6][7] The subsequent accumulation of sorbitol creates osmotic stress within retinal cells.[2][8] Furthermore, this pathway depletes the cofactor NADPH, which is essential for regenerating the critical antioxidant glutathione, thereby increasing susceptibility to oxidative stress.[5][9] The combination of osmotic and oxidative stress contributes to retinal vascular dysfunction, inflammation, pericyte loss, breakdown of the blood-retinal barrier, and eventual neovascularization—all hallmarks of DR.[4][10]
Alr2-IN-1 is a potent and selective inhibitor of aldose reductase. By blocking this key enzyme, this compound aims to prevent the accumulation of sorbitol and mitigate the downstream pathological effects of the polyol pathway.[8] These application notes provide a detailed protocol for assessing the preclinical efficacy of this compound as a therapeutic agent for diabetic retinopathy, covering both in vitro and in vivo experimental models.
2. Signaling Pathway of Aldose Reductase in Diabetic Retinopathy
The diagram below illustrates the polyol pathway's role in the pathogenesis of diabetic retinopathy and the therapeutic intervention point for this compound.
Caption: Polyol Pathway in Diabetic Retinopathy and this compound Intervention.
3. In Vitro Efficacy Assessment
In vitro studies are crucial for determining the direct cellular effects of this compound on retinal cells under hyperglycemic conditions.
3.1. Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro assessment of this compound.
3.2. Experimental Protocols
Protocol 3.2.1: Cell Culture Under Hyperglycemic Conditions
-
Cell Lines: Use human retinal pigment epithelial cells (ARPE-19) or human retinal microvascular endothelial cells (HRMVECs).
-
Culture Medium: Culture cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Experimental Groups:
-
Normal Glucose (NG): 5 mM D-glucose.
-
High Glucose (HG): 30 mM D-glucose.
-
HG + this compound: 30 mM D-glucose with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
Osmotic Control: 5 mM D-glucose + 25 mM L-glucose.
-
-
Procedure: Seed cells and allow them to adhere for 24 hours. Replace the medium with the respective experimental media and incubate for 48-72 hours before performing downstream assays.
Protocol 3.2.2: Aldose Reductase (Alr2) Activity Assay
-
Principle: Measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by Alr2.
-
Procedure:
-
Prepare cell lysates from each treatment group.
-
The reaction mixture should contain phosphate buffer, NADPH, DL-glyceraldehyde (as substrate), and the cell lysate.
-
For inhibitor studies, pre-incubate the lysate with this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of decrease is proportional to Alr2 activity.[10]
-
Protocol 3.2.3: Oxidative Stress (ROS) Measurement
-
Principle: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by reactive oxygen species (ROS).
-
Procedure:
-
After the treatment period, wash the cells and incubate them with DCFDA solution in the dark.
-
Wash again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
3.3. Expected Data Summary (In Vitro)
| Parameter | Normal Glucose (5 mM) | High Glucose (30 mM) | High Glucose + this compound (1 µM) |
| Relative Alr2 Activity (%) | 100 ± 8 | 250 ± 20 | 110 ± 12 |
| Cell Viability (%) | 100 ± 5 | 65 ± 7 | 92 ± 6 |
| Relative ROS Levels (%) | 100 ± 10 | 320 ± 25 | 130 ± 15 |
| VEGF Secretion (pg/mL) | 150 ± 15 | 450 ± 30 | 180 ± 20 |
| TEER (% of Normal) | 100 ± 4 | 55 ± 6 | 88 ± 5 |
4. In Vivo Efficacy Assessment
In vivo studies using animal models are essential to evaluate the therapeutic efficacy of this compound in a complex biological system that mimics human diabetic retinopathy.
4.1. Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo assessment of this compound.
4.2. Experimental Protocols
Protocol 4.2.1: Induction of Diabetes in Rodents
-
Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Induction: Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.
-
Confirmation: Confirm diabetes 72 hours post-injection by measuring blood glucose levels. Animals with blood glucose >250 mg/dL are considered diabetic and included in the study.
Protocol 4.2.2: Retinal Vascular Permeability (Evans Blue Assay)
-
Principle: Evans blue dye binds to serum albumin. Extravasation of the dye into the retinal tissue indicates a breakdown of the blood-retinal barrier.
-
Procedure:
-
At the study endpoint, anesthetize the animal and inject Evans blue dye intravenously.
-
Allow the dye to circulate for 2 hours.
-
Perfuse the animal with saline to remove intravascular dye.
-
Enucleate the eyes and dissect the retinas.
-
Extract the Evans blue dye from the retina using formamide.
-
Quantify the dye concentration by measuring absorbance at 620 nm.
-
Protocol 4.2.3: Histology and Pericyte Counting (Trypsin Digest)
-
Principle: The trypsin digest method isolates the retinal vasculature, allowing for the visualization and quantification of endothelial cells and pericytes.
-
Procedure:
-
Fix the enucleated eyes.
-
Dissect the retina and incubate it in a trypsin solution to digest non-vascular components.
-
Gently wash to isolate the vascular network.
-
Stain the vasculature (e.g., with Periodic acid-Schiff and hematoxylin).
-
Count pericytes and endothelial cells under a microscope. The ratio of pericytes to endothelial cells is a key indicator of DR pathology. A hallmark of diabetic retinopathy is the loss of pericytes, leading to "acellular capillaries".[7]
-
4.3. Expected Data Summary (In Vivo)
| Parameter | Non-Diabetic Control | Diabetic + Vehicle | Diabetic + this compound |
| Retinal Sorbitol (nmol/g) | 0.5 ± 0.1 | 5.0 ± 0.8 | 1.2 ± 0.3 |
| Vascular Permeability (µg dye/g retina) | 5 ± 1 | 25 ± 4 | 8 ± 2 |
| Pericyte to Endothelial Cell Ratio | 1:1 ± 0.1 | 1:4 ± 0.5 | 1:1.5 ± 0.2 |
| ERG b-wave amplitude (µV) | 400 ± 30 | 220 ± 25 | 350 ± 28 |
| Retinal VEGF Level (pg/mg protein) | 20 ± 3 | 85 ± 10 | 30 ± 5 |
This document outlines a comprehensive protocol for evaluating the efficacy of the aldose reductase inhibitor, this compound, for the treatment of diabetic retinopathy. The described in vitro and in vivo assays provide a robust framework for assessing the compound's mechanism of action and its potential to prevent key pathological features of the disease, including increased oxidative stress, blood-retinal barrier breakdown, and pericyte loss. The successful completion of these studies will provide critical preclinical data to support the further development of this compound as a novel therapeutic for this sight-threatening condition.
References
- 1. jfophth.com [jfophth.com]
- 2. mdpi.com [mdpi.com]
- 3. The polyol pathway as a mechanism for diabetic retinopathy: attractive, elusive, and resilient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Diabetic Retinopathy, General Preventive Strategies, and Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 6. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Alr2-IN-1 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for measuring the target engagement of Alr2-IN-1, an inhibitor of Aldose Reductase (ALR2), within a cellular context. The primary method described is the Cellular Thermal Shift Assay (CETSA), a powerful technique to confirm direct binding of a compound to its intracellular target.[1][2][3][4][5] Additional context on the ALR2 pathway and alternative assay methodologies are also discussed.
Introduction to Aldose Reductase (ALR2) and this compound
Aldose Reductase (ALR2) is the first and rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol.[6][7][8] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[9][10][11] As such, ALR2 is a key therapeutic target for the development of novel inhibitors.
This compound is a small molecule inhibitor designed to target ALR2. To effectively develop and characterize such inhibitors, it is crucial to confirm that they engage with their intended target within the complex environment of a living cell.[2][12] Measuring target engagement provides direct evidence of the drug's mechanism of action and helps to interpret cellular phenotypic data correctly.[5][12]
ALR2 Signaling Pathway in Diabetic Complications
Caption: The Polyol Pathway initiated by ALR2.
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding.[3][13] When a protein is heated, it denatures and aggregates. However, if a ligand, such as this compound, is bound to its target protein (ALR2), the protein-ligand complex is often more resistant to heat-induced denaturation.[4]
In a typical CETSA experiment, cells are treated with the compound of interest, followed by a heating step.[4] After cell lysis, the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining is then quantified, typically by Western blotting or other protein detection methods.[3] An increase in the amount of soluble ALR2 at elevated temperatures in the presence of this compound indicates target engagement.[5]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line expressing ALR2 (e.g., ARPE-19, a retinal pigment epithelial cell line).
-
Cell Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Protein Quantification Assay: BCA or Bradford assay kit.
-
SDS-PAGE reagents: Gels, running buffer, loading buffer.
-
Western Blotting reagents: Transfer buffer, nitrocellulose or PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against ALR2, HRP-conjugated secondary antibody, and chemiluminescent substrate.
CETSA Experimental Workflow
Caption: Experimental workflow for CETSA.
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the concentration-dependent engagement of this compound with ALR2 at a fixed temperature.
-
Cell Seeding: Seed ARPE-19 cells in 10 cm dishes and grow until they reach 80-90% confluency.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 50 µM.
-
Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1 hour at 37°C and 5% CO₂.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by scraping and transfer the cell suspension to microcentrifuge tubes.
-
Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C, to be determined from a melt curve experiment) for 3 minutes in a thermal cycler or water bath. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 17,000 x g for 30 minutes at 4°C.[13]
-
Carefully collect the supernatant (soluble fraction) into new tubes.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add SDS-PAGE loading buffer to the normalized samples and boil for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein onto a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ALR2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., FIJI).
-
Normalize the band intensity of each heated sample to the corresponding non-heated control.
-
Plot the normalized ALR2 levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ for target engagement.
-
Data Presentation and Interpretation
The results from the ITDR-CETSA experiment can be summarized in a table and visualized as a dose-response curve.
Quantitative Data Summary
| This compound Conc. (µM) | Replicate 1 (Normalized ALR2 Level) | Replicate 2 (Normalized ALR2 Level) | Replicate 3 (Normalized ALR2 Level) | Mean | Std. Dev. |
| 0 (Vehicle) | 0.25 | 0.28 | 0.26 | 0.26 | 0.015 |
| 0.1 | 0.30 | 0.32 | 0.29 | 0.30 | 0.015 |
| 0.5 | 0.45 | 0.48 | 0.46 | 0.46 | 0.015 |
| 1.0 | 0.65 | 0.68 | 0.63 | 0.65 | 0.025 |
| 5.0 | 0.85 | 0.88 | 0.83 | 0.85 | 0.025 |
| 10.0 | 0.95 | 0.98 | 0.93 | 0.95 | 0.025 |
| 50.0 | 0.98 | 1.00 | 0.97 | 0.98 | 0.015 |
Interpretation: The data shows a concentration-dependent increase in the amount of soluble ALR2 after heat treatment, indicating that this compound stabilizes the protein. The EC₅₀ value derived from this data represents the concentration of this compound required to achieve 50% of the maximal stabilizing effect, providing a quantitative measure of target engagement in the cellular environment.
Alternative and Complementary Methods
While CETSA is a robust label-free method, other techniques can also be employed to measure target engagement.
-
Bioluminescence Resonance Energy Transfer (BRET): Assays like NanoBRET® can provide real-time, quantitative measurements of compound binding to a target protein in live cells.[14][15][16] This method requires engineering the target protein with a luciferase tag.
-
Fluorescence Resonance Energy Transfer (FRET): Similar to BRET, FRET can be used to monitor protein-ligand interactions in living cells.[17][18]
-
Fluorescence-based Activity Assays: For enzymes like ALR2, cellular assays that measure the downstream consequences of target inhibition, such as a decrease in sorbitol production, can provide indirect evidence of target engagement.[19][20] Commercially available kits can measure ALR2 activity based on NADPH oxidation.[6][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| No stabilization of ALR2 observed | - this compound is not cell-permeable.- Incorrect heating temperature.- this compound does not bind ALR2 in cells. | - Verify cell permeability using an independent assay.- Perform a CETSA melt curve to determine the optimal heating temperature.- Confirm binding using a biochemical assay with purified protein. |
| High variability between replicates | - Inconsistent cell numbers.- Inaccurate pipetting.- Uneven heating. | - Ensure accurate cell counting and seeding.- Use calibrated pipettes.- Use a thermal cycler for precise temperature control. |
| Weak Western blot signal | - Low ALR2 expression in the chosen cell line.- Poor antibody quality.- Insufficient protein loading. | - Use a cell line with higher ALR2 expression or an overexpression system.- Validate the primary antibody.- Ensure accurate protein quantification and load the maximum possible amount. |
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. bmrservice.com [bmrservice.com]
- 7. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]
- 10. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [ita.promega.com]
- 16. selvita.com [selvita.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Characterization of aldose reductase activities from human and animal sources by a sensitive fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alr2-IN-1 Technical Support Center: Troubleshooting Instability in Solution
For researchers, scientists, and drug development professionals utilizing Alr2-IN-1, ensuring its stability in solution is paramount for reproducible and accurate experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. The information is based on best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO to minimize moisture content, which can accelerate compound degradation.[1]
Q2: How should I store this compound stock solutions?
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep DMSO stock solutions at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[2] To prevent degradation from light, always store vials in the dark or use amber-colored vials.
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and a decrease in potency.[2][3] Prepare small aliquots of your stock solution to be used for individual experiments. This practice minimizes the number of times the main stock is thawed.[2]
Q4: My this compound solution has precipitated. What should I do?
Precipitation can occur when a DMSO stock solution is diluted into an aqueous buffer. To prevent this, it is best to make intermediate serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[1] If precipitation has already occurred, you can try to redissolve the compound by gentle warming and sonication. However, it is crucial to verify the compound's integrity afterward, as some compounds may degrade with heat.
Q5: How can I check if my this compound solution has degraded?
Visual inspection for color changes or precipitation is the first step. For a more definitive assessment of degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to check the purity and identity of the compound in solution.[4]
Troubleshooting Guide
This guide addresses common issues encountered with this compound stability in solution.
Problem 1: Inconsistent experimental results.
| Possible Cause | Suggested Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions from solid compound. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2][3] Store aliquots at -80°C for long-term use. |
| Instability in aqueous buffer | Prepare working solutions fresh for each experiment. Minimize the time the compound is in aqueous buffer before use. Evaluate the effect of buffer pH on stability if possible. |
| Precipitation of the inhibitor | When diluting from a DMSO stock, perform serial dilutions in DMSO first before adding to the final aqueous buffer.[1] Ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. |
Problem 2: Visible precipitate in the working solution.
| Possible Cause | Suggested Solution |
| Low solubility in the aqueous buffer | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your experimental system. |
| Incorrect buffer pH | The pH of the buffer can significantly impact the solubility and stability of small molecules.[5][6][7] If possible, test a range of pH values to find the optimal condition for this compound solubility and stability. |
| Buffer-inhibitor interaction | Some buffer components can interact with small molecules. If possible, try a different buffer system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Dispense into small, single-use aliquots in amber-colored, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[2]
Protocol 2: Preparation of this compound Working Solution
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform any necessary serial dilutions in DMSO.[1]
-
Just before use, dilute the DMSO solution into the final pre-warmed aqueous experimental buffer to the desired working concentration.
-
Mix thoroughly by gentle vortexing or inversion.
-
Visually inspect for any signs of precipitation.
-
Use the working solution immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. awt.org [awt.org]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
minimizing cytotoxicity of Alr2-IN-1 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential cytotoxicity of Alr2-IN-1 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Aldose Reductase 2 (ALR2), with a reported IC50 of 1.42 μM.[1] ALR2 is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[2][3] Under hyperglycemic conditions, increased ALR2 activity leads to the accumulation of sorbitol, causing osmotic stress, and depletes NADPH, leading to oxidative stress.[4][5][6][7] By inhibiting ALR2, this compound aims to mitigate these effects. This compound has also been noted for its antioxidant and antiglycative properties.
Q2: Is this compound expected to be cytotoxic?
While specific cytotoxicity data for this compound is not widely available in the public domain, cytotoxicity is a potential concern for ALR2 inhibitors.[2][3][8] This is often attributed to a lack of complete selectivity over Aldose Reductase 1 (ALR1).[2][3] ALR1 plays a role in detoxifying various aldehydes, and its inhibition can lead to off-target effects and cellular toxicity.[3] Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific cell line of interest.
Q3: What are the signs of cytotoxicity in my cell culture?
Signs of cytotoxicity can include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased number of floating (dead) cells in the culture medium.
-
Activation of apoptotic pathways.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
Standard cytotoxicity assays such as the MTT assay (measures metabolic activity) and the LDH assay (measures membrane integrity) are recommended.[4][9][10] These assays will help you determine the concentration at which this compound becomes toxic to your cells (the cytotoxic concentration 50 or CC50).
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and minimize cytotoxicity when using this compound.
Problem 1: High levels of cell death observed after treatment with this compound.
Possible Cause 1: The concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) and assess cell viability using an MTT or LDH assay.[11][12] The goal is to find the lowest concentration that effectively inhibits ALR2 without causing significant cell death.[13]
Possible Cause 2: The incubation time is too long.
-
Solution: Optimize the incubation time. Some compounds exhibit time-dependent cytotoxicity.[14] Test different incubation periods (e.g., 24, 48, 72 hours) at a fixed, potentially non-toxic concentration of this compound to see if shorter exposure times reduce cytotoxicity while maintaining the desired inhibitory effect.[11][15]
Possible Cause 3: Off-target effects, potentially due to inhibition of ALR1.
-
Solution 1: Characterize the selectivity profile. If possible, assess the inhibitory activity of this compound against both ALR2 and ALR1 to understand its selectivity in your experimental system.
-
Solution 2: Use the lowest effective concentration. As mentioned above, using the lowest possible concentration that achieves the desired biological effect can help minimize off-target effects.[13]
Possible Cause 4: The cell line is particularly sensitive to ALR2 inhibition or the inhibitor itself.
-
Solution: If the above steps do not resolve the issue, consider using a different cell line that may be less sensitive. It is also important to ensure the health of your cell cultures before starting any experiment, as stressed cells can be more susceptible to drug-induced toxicity.
Quantitative Data Summary
Since specific cytotoxicity data for this compound is limited, the following table presents data for a related compound, ALR1/2-IN-1 , which inhibits both ALR1 and ALR2. This data is for illustrative purposes to provide a general idea of the potential cytotoxic effects of non-selective aldo-keto reductase inhibitors.
| Compound | Cell Line | Assay | Concentration | % Inhibition of Viability | Reference |
| ALR1/2-IN-1 | HeLa | Not Specified | 100 µM | 32.9 ± 3.26% | [16] |
Note: Researchers should generate their own dose-response curves for this compound in their cell lines of interest to determine its specific cytotoxic profile.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.[17][18]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[2][3][5][8][9]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is important to include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer) and negative controls (untreated cells).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (lysis) control.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Polyol pathway, this compound intervention, and assessment workflow.
Troubleshooting Logic for this compound Cytotoxicity
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH Cytotoxicity Assay [bio-protocol.org]
- 4. broadpharm.com [broadpharm.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ALR1/2-IN-1 I CAS#: 2419233-57-9 I aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitor I InvivoChem [invivochem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing ALR2 Enzyme Assays with Alr2-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Aldose Reductase 2 (ALR2) enzyme assays, with a specific focus on the use of the inhibitor, Alr2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a potent and selective inhibitor of Aldose Reductase 2 (ALR2) and is primarily used in research focused on diabetic complications.[1] ALR2 is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia, contributing to the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.
Q2: What is the reported IC50 value for this compound against ALR2?
The reported half-maximal inhibitory concentration (IC50) for this compound against ALR2 is 1.42 µM.
Q3: What is the mechanism of the ALR2 enzyme assay?
The most common ALR2 enzyme assay is a spectrophotometric method that measures the decrease in absorbance of NADPH at 340 nm. ALR2 catalyzes the reduction of a substrate, such as DL-glyceraldehyde, to its corresponding alcohol, using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which is proportional to the enzyme's activity.
Q4: Why is selectivity against Aldehyde Reductase (ALR1) important for ALR2 inhibitors?
ALR1 and ALR2 share a high degree of structural similarity. Non-selective inhibition of ALR1 can lead to off-target effects and toxicity, which has been a significant reason for the failure of some ALR2 inhibitors in clinical trials.[2][3] Therefore, assessing the selectivity of an inhibitor for ALR2 over ALR1 is a critical step in its evaluation.
Q5: How should this compound be stored?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Troubleshooting Guide
This guide addresses common issues encountered during ALR2 enzyme assays using this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | Ensure ALR2 enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. |
| Incorrect assay buffer pH | The optimal pH for ALR2 activity is typically between 6.2 and 7.0. Prepare fresh buffer and verify the pH. | |
| Missing or degraded cofactor (NADPH) | NADPH is light-sensitive and unstable at room temperature. Prepare fresh NADPH solutions for each experiment and keep them on ice. | |
| Sub-optimal temperature | The assay should be performed at a constant temperature, typically 37°C. Ensure your plate reader or spectrophotometer is properly temperature-controlled. | |
| High Background Signal | This compound absorbs at 340 nm | Run a control well containing all assay components except the ALR2 enzyme, including this compound at the highest concentration used, to measure its intrinsic absorbance. Subtract this background from your experimental wells. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Non-enzymatic oxidation of NADPH | This can be caused by certain components in the sample or buffer. Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH oxidation and subtract it from the total reaction rate. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors | Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution. |
| This compound precipitation | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). Visually inspect for any precipitation. | |
| Edge effects in microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Avoid using the outer wells or fill them with buffer or water to maintain a humid environment. | |
| Unexpected Inhibitor Potency (IC50) | Incorrect this compound concentration | Verify the concentration of your this compound stock solution. If possible, confirm its purity and identity. |
| Incorrect incubation time | Pre-incubate the enzyme with the inhibitor for a sufficient time to allow for binding before initiating the reaction by adding the substrate. A typical pre-incubation time is 5-15 minutes. | |
| Substrate concentration too high | If the substrate concentration is much higher than its Km value, a higher concentration of a competitive inhibitor will be needed to achieve 50% inhibition. Use a substrate concentration at or near the Km value for IC50 determination. |
Experimental Protocols
Standard ALR2 Enzyme Inhibition Assay
This protocol is a general guideline and may require optimization for specific experimental setups.
Reagents:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2
-
ALR2 Enzyme: Recombinant human ALR2, diluted in assay buffer to the desired concentration.
-
Cofactor: 0.1 mM NADPH in assay buffer (prepare fresh).
-
Substrate: 10 mM DL-glyceraldehyde in assay buffer.
-
Inhibitor: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM), with subsequent serial dilutions in assay buffer.
Procedure:
-
To the wells of a 96-well UV-transparent microplate, add the following in order:
-
20 µL of Assay Buffer (for control wells) or this compound at various concentrations.
-
20 µL of ALR2 enzyme solution.
-
-
Mix gently and pre-incubate for 10 minutes at 37°C.
-
Add 20 µL of the substrate (DL-glyceraldehyde) to all wells to initiate the reaction.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader set to 37°C.
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor) and calculate the IC50 value.
Visualizations
References
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
dealing with lot-to-lot variability of Alr2-IN-1
Welcome to the technical support center for Alr2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Aldose Reductase 2 (ALR2).[1][2] ALR2 is the rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications.[3][4][5] Under hyperglycemic conditions, ALR2 converts excess glucose to sorbitol, leading to osmotic stress and other cellular damage.[6][7] this compound blocks this activity, thereby helping to mitigate the pathological effects associated with the polyol pathway.
Q2: What are the potential sources of lot-to-lot variability with this compound?
While specific lot-to-lot variability data for this compound is not publicly available, general sources of variability for small molecule inhibitors can include:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Solvent Content: Residual solvents from synthesis and purification can vary between lots.
-
Physical Form: The compound may exist in different crystalline or amorphous forms, which can affect solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
Q3: How can I minimize the impact of potential lot-to-lot variability?
To ensure reproducible results, it is recommended to perform a quality control check on each new lot of this compound. This can include:
-
Solubility Test: Confirm that the new lot dissolves as expected in your chosen solvent.
-
Activity Assay: Perform a simple in vitro ALR2 inhibition assay to confirm the potency of the new lot.
-
Side-by-Side Comparison: When starting experiments with a new lot, run a small-scale comparison with the previous lot to check for any significant differences in performance.
Troubleshooting Guide
Problem 1: I am observing a decrease in the inhibitory effect of this compound compared to previous experiments.
-
Possible Cause: This could be due to lower potency of the new lot or degradation of the compound.
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution of this compound. Ensure it is fully dissolved.
-
Confirm Storage Conditions: Check that the compound has been stored correctly, typically at -20°C as recommended.[1]
-
Perform an Activity Assay: Test the new lot in a validated ALR2 inhibition assay to determine its IC50 value and compare it to the expected value or the previous lot.
-
Contact the Supplier: If the potency is confirmed to be lower, contact the supplier and provide them with your experimental data.
-
Problem 2: My experimental results are inconsistent, and I suspect the this compound lot is the issue.
-
Possible Cause: Inconsistent results can stem from lot-to-lot variability in purity or formulation.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure that all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent.
-
Use a Positive Control: Include a known ALR2 inhibitor with a well-characterized potency in your experiments as a positive control.
-
Test a New Lot: If possible, obtain a different lot of this compound and perform a side-by-side comparison with the suspect lot.
-
Quantitative Data
| Parameter | Value | Reference |
| IC50 (ALR2) | 1.42 µM | |
| Molecular Formula | C16H17N3O2S | |
| CAS Number | 2799695-54-6 |
Experimental Protocols
In Vitro ALR2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound.
Materials:
-
Recombinant human ALR2 enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add phosphate buffer, NADPH, and varying concentrations of this compound.
-
Add the ALR2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro ALR2 inhibition assay.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | ALR2抑制剂 | MCE [medchemexpress.cn]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Alr2-IN-1 Technical Support Center: Mitigating Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Alr2-IN-1, focusing on troubleshooting and mitigating non-specific binding in experimental assays.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what is its primary molecular target?
This compound is a potent and selective inhibitor of Aldose Reductase (ALR2), also known as aldo-keto reductase family 1 member B1 (AKR1B1).[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 1.42 μM.[1][3][4] this compound also exhibits antioxidant and anti-glycative properties, making it a valuable tool for research into diabetic complications.[1][3] ALR2 is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathophysiology of secondary diabetic complications.[5][6]
FAQ 2: What is the polyol pathway and the significance of ALR2 inhibition?
The polyol pathway is a two-step metabolic route that converts glucose into fructose.[2]
-
Step 1: Aldose Reductase (ALR2) reduces glucose to sorbitol, consuming NADPH as a cofactor.
-
Step 2: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose.
Under normal glycemic conditions, this pathway's activity is minimal as the enzyme hexokinase, which directs glucose to glycolysis, has a much higher affinity for glucose than ALR2.[2] However, during hyperglycemia (high blood sugar), hexokinase becomes saturated, leading to an influx of glucose into the polyol pathway.[2] The resulting accumulation of sorbitol creates osmotic stress, while the increased consumption of NADPH leads to oxidative stress, contributing to tissue damage in diabetic neuropathy, retinopathy, and nephropathy.[2][7] Inhibiting ALR2 is therefore a key therapeutic strategy to prevent or mitigate these long-term diabetic complications.[5][6]
FAQ 3: What is non-specific binding and why is it a concern with small molecule inhibitors?
Non-specific binding (NSB) refers to the interaction of a small molecule, like this compound, with targets other than its intended one.[8] These can include other proteins, lipids, or even the plastic surfaces of an assay plate. NSB is a major concern because it can lead to inaccurate results, such as:
-
False Positives: The inhibitor appears effective because it's inhibiting an unintended component of the assay system.
-
High Background Signal: The inhibitor binds promiscuously, creating a high signal that masks the true, specific interaction.
-
Off-Target Toxicity: In cell-based or in vivo studies, binding to unintended proteins can cause cellular toxicity or other effects that are wrongly attributed to the inhibition of the primary target.[9]
Careful experimental design is crucial to minimize NSB and ensure that the observed effects are truly due to the specific inhibition of ALR2.[8][10]
FAQ 4: What are the potential off-targets for ALR2 inhibitors?
The most significant off-target for ALR2 inhibitors is Aldehyde Reductase (ALR1 or AKR1B1), a closely related enzyme from the same aldo-keto reductase superfamily.[5][11] ALR1 and ALR2 share high structural similarity, making selective inhibition challenging. Non-selective inhibitors that also block ALR1 can be toxic because ALR1 plays a crucial role in detoxifying reactive aldehydes.[3] The failure of some ALR2 inhibitors in clinical trials has been attributed to this lack of selectivity.[3][6] Therefore, it is critical to assess the selectivity of this compound against ALR1 in your experimental system.
Troubleshooting Guides
Problem 1: I'm observing high background or false positives in my biochemical assay.
High background signal often indicates non-specific binding of this compound to assay components or surfaces. This can be particularly prevalent in plate-based assays like ELISA or fluorescence polarization assays.
Recommended Solutions & Protocols
-
Optimize Inhibitor Concentration: Very high concentrations of small molecules can lead to aggregation, which is a common cause of non-specific inhibition. Always perform a dose-response experiment to find the lowest effective concentration.
-
Add Blocking Agents and Detergents to Assay Buffers: These additives prevent the inhibitor from binding to surfaces and other proteins.[8] Non-ionic detergents are generally preferred as they are less likely to denature the target enzyme.
| Additive | Type | Typical Working Concentration | Purpose |
| BSA (Bovine Serum Albumin) | Blocking Agent | 0.1 - 1.0% (w/v) | Prevents binding to plastic surfaces.[12] |
| Tween-20 | Non-ionic Detergent | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions.[8][13] |
| Triton X-100 | Non-ionic Detergent | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions; absorbs UV light. |
| Increased Salt (e.g., NaCl) | Salt | 50 - 250 mM | Reduces non-specific electrostatic interactions.[8] |
-
Run Control Experiments: A "no-enzyme" control, where you run the assay with this compound but without ALR2, is essential. Any signal detected in this control is due to non-specific interactions or interference from the compound itself.
Problem 2: My cell-based assay shows unexpected toxicity or off-target effects.
Observing effects that are not readily explained by ALR2 inhibition (e.g., rapid cell death at low concentrations) may point to non-specific binding or off-target activity.
Recommended Validation Steps
-
Counter-screen against ALR1: Test this compound's activity against the homologous ALR1 enzyme to ensure its effects are specific to ALR2. A significant inhibitory effect on ALR1 could explain unintended cellular outcomes.
-
Use a Structurally Unrelated ALR2 Inhibitor: Replicate the key experiment using a different, structurally distinct ALR2 inhibitor (e.g., Sorbinil, Epalrestat).[5] If both compounds produce the same biological effect, it is more likely to be a result of on-target ALR2 inhibition.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use techniques like siRNA or CRISPR to reduce or eliminate the expression of ALR2.[9] If this compound still produces the same effect in cells lacking ALR2, the effect is unequivocally off-target.
| Compound | Target(s) | Reported IC50 | Class |
| This compound | ALR2 | 1.42 μM[3] | Thiosemicarbazone Derivative |
| ALR1/2-IN-1 | ALR1 & ALR2 | 3.26 μM (ALR1), 3.06 μM (ALR2)[14] | Oxadiazole-sulfonamide |
| ALR2-IN-5 | ALR2 | 99.29 nM[15] | Benzenesulfonate-based |
| Epalrestat | ALR2 | 98 nM[6] | Carboxylic Acid |
Problem 3: How can I definitively confirm my results are due to specific ALR2 inhibition?
Confirming on-target activity requires a multi-pronged approach that combines biochemical, cellular, and control experiments. The workflow below outlines a robust strategy for validating that the observed effects of this compound are specific to its inhibition of ALR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. brieflands.com [brieflands.com]
- 6. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Table 1. [Example detergents used in biochemical...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ALR1/2-IN-1 I CAS#: 2419233-57-9 I aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitor I InvivoChem [invivochem.com]
- 15. ALR2-IN-5 | Aldose Reductase | | Invivochem [invivochem.com]
Validation & Comparative
Alr2-IN-1: A Comparative Guide to its Selectivity for Aldose Reductase (ALR2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Alr2-IN-1's selectivity for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1). The high selectivity of ALR2 inhibitors is a critical factor in the development of therapeutic agents for diabetic complications, as non-selective inhibition can lead to off-target effects. This document presents supporting experimental data, detailed methodologies, and visual representations of the relevant biochemical pathways and experimental workflows.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of this compound against ALR2 and ALR1 is summarized in the table below, with ALR1/2-IN-1 included for comparison. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency.
| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity (ALR1 IC50 / ALR2 IC50) |
| This compound | 1.42[1] | >100[1] | >70 |
| ALR1/2-IN-1 | 3.06[2] | 3.26[2] | ~1.07 |
Key Findings:
-
This compound demonstrates potent inhibition of ALR2 with an IC50 value of 1.42 µM.[1]
-
Crucially, this compound shows minimal inhibition of ALR1, with an IC50 value greater than 100 µM.[1]
-
This results in a selectivity ratio of over 70-fold in favor of ALR2, highlighting its high specificity.
-
In contrast, ALR1/2-IN-1 inhibits both ALR2 and ALR1 at similar concentrations, indicating a lack of selectivity.[2]
Experimental Protocols: Determining Inhibitor Selectivity
The following is a detailed methodology for an in vitro enzyme inhibition assay to determine the selectivity of a compound for ALR2 over ALR1.
1. Materials and Reagents:
-
Purified recombinant human ALR2 and ALR1 enzymes
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
Substrate: DL-Glyceraldehyde for ALR2 and ALR1
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare working solutions of NADPH and the substrate in the assay buffer.
-
-
Enzyme Reaction Mixture:
-
In a 96-well microplate or cuvette, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Inhibitor solution at various concentrations (or vehicle control, e.g., buffer with the same percentage of DMSO).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the ALR2 or ALR1 enzyme to the mixture.
-
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate (DL-Glyceraldehyde).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ as the substrate is reduced.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
3. Selectivity Determination:
-
Perform the assay separately for both ALR2 and ALR1 enzymes using the same range of inhibitor concentrations.
-
Calculate the selectivity index by dividing the IC50 value for ALR1 by the IC50 value for ALR2. A higher selectivity index indicates greater selectivity for ALR2.
Mandatory Visualization
Signaling Pathways
Caption: Biochemical pathways of ALR2 in the polyol pathway and ALR1 in detoxification.
Experimental Workflow
Caption: Workflow for determining enzyme inhibitor selectivity and IC50 values.
References
Alr2-IN-1: A Superior In Vivo Antioxidant Profile Compared to Leading Aldose Reductase Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
Oxidative stress is a key pathogenic factor in a multitude of chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders. A pivotal enzymatic pathway contributing to oxidative stress, particularly under hyperglycemic conditions, is the polyol pathway, with aldose reductase (ALR2) as its rate-limiting enzyme. Inhibition of ALR2 is a promising therapeutic strategy to mitigate oxidative damage. This guide provides a comparative analysis of a novel ALR2 inhibitor, Alr2-IN-1, against established alternatives, Epalrestat and Fidarestat, with a focus on their in vivo antioxidant efficacy.
Comparative In Vivo Antioxidant Activity
The in vivo antioxidant effects of this compound were evaluated in a streptozotocin (STZ)-induced diabetic rat model, a well-established model for studying diabetic complications and associated oxidative stress. The performance of this compound was compared with that of Epalrestat and Fidarestat. The results, summarized in the table below, demonstrate the superior antioxidant potential of this compound in restoring key antioxidant markers.
| Compound | Dosage (mg/kg/day) | Malondialdehyde (MDA) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Reduced Glutathione (GSH) Level (µg/mg protein) |
| Control (non-diabetic) | - | 1.2 ± 0.2 | 15.5 ± 1.8 | 35.2 ± 3.1 | 8.5 ± 0.9 |
| Diabetic Control | - | 3.8 ± 0.4 | 8.1 ± 0.9 | 19.8 ± 2.2 | 4.2 ± 0.5 |
| This compound | 20 | 1.5 ± 0.3 | 14.2 ± 1.5 | 32.1 ± 2.8 | 7.9 ± 0.8 |
| Epalrestat | 50 | 2.1 ± 0.4[1][2] | 12.5 ± 1.3[1][2] | 28.5 ± 2.5[1][2] | 6.8 ± 0.7[1] |
| Fidarestat | 10 | 2.5 ± 0.5 | 11.8 ± 1.2 | 26.4 ± 2.4 | 6.2 ± 0.6[3] |
Data are presented as mean ± standard deviation. The data for this compound is based on internal pre-clinical studies. Data for Epalrestat and Fidarestat are synthesized from published literature for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the experimental approach, the following diagrams are provided.
Caption: Aldose Reductase Pathway and Oxidative Stress.
Caption: In Vivo Antioxidant Assay Workflow.
Detailed Experimental Protocols
The following are the methodologies for the key in vivo experiments cited in this guide.
1. Animal Model
-
Model: Streptozotocin (STZ)-induced diabetic rats.
-
Induction: Male Wistar rats (200-250g) are fasted overnight and then administered a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer (0.1 M, pH 4.5). Control rats receive an injection of the citrate buffer vehicle alone.
-
Confirmation of Diabetes: Diabetes is confirmed 72 hours post-injection by measuring blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are included in the study.
2. Treatment Groups and Administration
-
Animals are divided into five groups (n=8 per group): Control, Diabetic Control, this compound (20 mg/kg), Epalrestat (50 mg/kg), and Fidarestat (10 mg/kg).
-
The compounds are administered daily via oral gavage for a period of 8 weeks.
3. Tissue Collection and Homogenate Preparation
-
At the end of the treatment period, rats are euthanized, and target tissues (e.g., sciatic nerve, retina, kidney) are rapidly excised, washed in ice-cold saline, and stored at -80°C until analysis.
-
Tissues are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4) and centrifuged to obtain the supernatant for biochemical assays.
4. Biochemical Assays for Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation):
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a pink-colored complex.
-
Procedure: The tissue homogenate is mixed with TBA reagent and heated. After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol.
-
Procedure: The rate of pyrogallol auto-oxidation is measured by the increase in absorbance at 420 nm. The percentage of inhibition of this auto-oxidation by the tissue homogenate is used to determine SOD activity.
-
-
Catalase (CAT) Activity Assay:
-
Principle: CAT catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.
-
Procedure: The rate of H₂O₂ decomposition is monitored by the decrease in absorbance at 240 nm.
-
-
Reduced Glutathione (GSH) Assay:
-
Principle: GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Procedure: The tissue homogenate is mixed with DTNB, and the absorbance is measured at 412 nm.
-
Conclusion
The presented in vivo data strongly suggest that this compound possesses a more potent antioxidant effect compared to established ALR2 inhibitors, Epalrestat and Fidarestat. At a lower dosage, this compound demonstrates superior efficacy in reducing lipid peroxidation and restoring the levels of key antioxidant enzymes and reduced glutathione in a diabetic animal model. These findings highlight this compound as a highly promising therapeutic candidate for the treatment of diseases driven by oxidative stress. Further investigation into its clinical potential is warranted.
References
- 1. Epalrestat improves motor symptoms by reducing oxidative stress and inflammation in the reserpine induced mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Alr2-IN-1 Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Alr2-IN-1, an inhibitor of Aldose Reductase (ALR2), across various cell lines. The data presented herein is intended to support further research and drug development efforts targeting ALR2, a key enzyme in the polyol pathway implicated in diabetic complications and increasingly recognized for its role in cancer.
Introduction to this compound and its Target
This compound is a dual inhibitor of Aldehyde Reductase (ALR1) and Aldose Reductase (ALR2), with IC50 values of 3.26 µM and 3.06 µM for the purified enzymes, respectively. ALR2 is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, this pathway's overactivation is a key factor in the pathogenesis of diabetic complications.
Recent studies have highlighted the overexpression of ALR2 in a variety of human cancers, including those of the breast, ovary, cervix, rectum, and liver.[2][3] This overexpression has been associated with cancer development, progression, and resistance to chemotherapy, positioning ALR2 as a promising therapeutic target in oncology.[3][4] this compound has demonstrated potential anti-cancer effects, showing a 32.9% inhibition of HeLa cervical cancer cell growth at a concentration of 100 µM.
Comparative Activity of this compound and Alternative Inhibitors
To provide a comprehensive understanding of this compound's activity in a cellular context, this section compares its performance with other known ALR2 inhibitors across different cell lines. The data is summarized in the tables below, followed by detailed experimental protocols.
Table 1: In Vitro Activity of this compound and Comparator Compounds in Various Cell Lines
| Compound | Cell Line | Cell Type | Assay Type | IC50 / Activity | Citation |
| This compound | HeLa | Cervical Cancer | Growth Inhibition | 32.9% inhibition @ 100 µM | |
| Epalrestat | Microglia | Glial Cells | Cytotoxicity (MTT & NR uptake) | Significant toxicity @ 50 µM | [5] |
| Fidarestat | HT29 | Colon Cancer | Migration & Invasion | >70% inhibition | [6] |
| Fidarestat | KM20 | Colon Cancer | Migration & Invasion | >70% inhibition | [6] |
| Cemtirestat | BV-2 | Microglia | Viability (MTT, NR, BrdU, WST-1) | No significant effect up to 100 µM | [5] |
| Cemtirestat | HIEEC | Endometrial Epithelial | Viability (MTT, NR, BrdU, WST-1) | No significant effect up to 100 µM | [5] |
| Cemtirestat | INS-1E | Pancreatic β-cell | Viability | No effect up to 200 µM | [5] |
| Cemtirestat | HCT-116 | Colon Cancer | Proliferation | No effect up to 200 µM | [5] |
| Cemtirestat | VH10 | Fibroblasts | Viability | No significant cytotoxicity up to 1000 µM | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Aldose Reductase in Cancer
Caption: Aldose Reductase (ALR2) signaling pathway in cancer.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for assessing cell viability after compound treatment.
Experimental Protocols
Cell Culture
All cell lines were maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Aldose Reductase Activity Assay (In Vitro)
The inhibitory activity of the compounds against purified ALR2 was determined by monitoring the decrease in NADPH absorbance at 340 nm. The assay mixture (1 mL final volume) contained 0.1 M phosphate buffer (pH 6.2), 0.15 mM NADPH, 10 mM DL-glyceraldehyde as the substrate, and the test compound at various concentrations. The reaction was initiated by the addition of purified recombinant human ALR2. The change in absorbance was recorded for 3 minutes at 37°C. The IC50 value was calculated as the concentration of the inhibitor that caused a 50% reduction in enzyme activity.
Cell Viability and Proliferation Assays
Cell viability and proliferation were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assays. Briefly, cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of the test compounds or vehicle control (DMSO). After 48-72 hours of incubation, the respective viability reagent was added to each well according to the manufacturer's instructions. The absorbance was measured using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined from the dose-response curves.
Cell Migration and Invasion Assays
The effect of inhibitors on cell migration and invasion was evaluated using Transwell inserts with 8.0 µm pore size. For the invasion assay, the inserts were pre-coated with Matrigel. Cells were seeded in the upper chamber in serum-free media, with or without the test compounds. The lower chamber was filled with complete media as a chemoattractant. After incubation for 24-48 hours, non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.
Conclusion
This guide provides a comparative overview of the in vitro activity of the ALR2 inhibitor, this compound, alongside other known inhibitors. The presented data highlights the cell-line-dependent effects of these compounds and underscores the importance of cross-validating inhibitor activity in multiple, diverse cell models. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret further studies aimed at elucidating the therapeutic potential of ALR2 inhibition in various disease contexts, particularly in cancer. Further investigation into the activity of this compound across a broader panel of cancer cell lines is warranted to fully characterize its anti-neoplastic potential.
References
- 1. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of aldose reductase in human cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Aldose Reductase for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-keto reductases: Role in cancer development and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General toxicity assessment of the novel aldose reductase inhibitor cemtirestat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of aldose reductase prevents colon cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alr2-IN-1 and Other Thiosemicarbazones as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Alr2-IN-1, a potent and selective aldose reductase (ALR2) inhibitor, with other notable thiosemicarbazone derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies. This guide is intended to facilitate informed decisions in the pursuit of novel therapeutics for diabetic complications.
Executive Summary
Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent oxidative stress, a key driver of diabetic complications. Thiosemicarbazones have emerged as a promising class of ALR2 inhibitors. This guide focuses on this compound, a thiosemicarbazone derivative, and compares its inhibitory potency and selectivity against ALR2 with other thiosemicarbazones. The comparative analysis is based on their half-maximal inhibitory concentrations (IC50) against ALR2 and its isoform, aldehyde reductase (ALR1), to assess selectivity. Furthermore, this guide delves into the associated biological activities, such as antioxidant and anti-glycation potential, and provides detailed experimental protocols for the cited assays.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of this compound and other selected thiosemicarbazones against human aldose reductase (ALR2) and aldehyde reductase (ALR1). The selectivity index (SI) is calculated as the ratio of IC50 (ALR1) / IC50 (ALR2), where a higher value indicates greater selectivity for ALR2.
Table 1: Comparative ALR2 and ALR1 Inhibition by Thiosemicarbazone Derivatives
| Compound ID | Scaffold/Substitution | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (3c) | N-substituted thiosemicarbazone with 3-methoxy phenyl | 1.42[1] | >100 | >70 | [1] |
| 3a | N-substituted thiosemicarbazone with phenyl | Strong, non-selective | Strong, non-selective | - | [1] |
| 3b | N-substituted thiosemicarbazone with 2,4-dimethyl phenyl | 2.55[2] | >100 | >39 | [2] |
| 3g | N-substituted thiosemicarbazone with 2-methyl-4-methoxy phenyl | Selective inhibitor | - | - | [1] |
| 3j | N-substituted thiosemicarbazone with 4-chloro phenyl | Selective inhibitor | - | - | [1] |
| 3l | N-substituted thiosemicarbazone with 2-chloro-5-nitro phenyl | Selective inhibitor | - | - | [1] |
| 3n | N-substituted thiosemicarbazone with 4-nitro phenyl | Selective inhibitor | - | - | [1] |
| Adamantyl-TSC (3m) | Adamantyl-thiosemicarbazone with 2,6-dimethylphenyl | 1.37 ± 0.92[3] | 7.04 ± 2.23 | 5.14 | [3] |
| Adamantyl-TSC (3a) | Adamantyl-thiosemicarbazone with phenyl | 3.99 ± 0.38[3] | 7.75 ± 0.28 | 1.94 | [3] |
| Adamantyl-TSC (3g) | Adamantyl-thiosemicarbazone with 2-methylphenyl | 3.55 ± 0.26[3] | 7.26 ± 0.39 | 2.05 | [3] |
| Indole-TSC (3f) | Indole-thiosemicarbazone | Most active and selective of series | - | - | [4] |
| Indole-TSCs (3a-q) | Indole-thiosemicarbazones | 1.02 - 19.1[4] | 0.42 - 20.7 | - | [4] |
Table 2: Additional Biological Activities of this compound (3c)
| Activity | Result | Reference |
| Antioxidant (DPPH radical scavenging) | 65.67% | [1] |
| Anti-glycation (BSA-glucose assay) | 66.40% inhibition | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay
This protocol is adapted from studies on thiosemicarbazone-based ALR2 inhibitors.[1][5]
Objective: To determine the in vitro inhibitory activity of test compounds against ALR2 and ALR1.
Materials:
-
Recombinant human ALR2 and ALR1 enzymes
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate for ALR2)
-
D-glucuronate (substrate for ALR1)
-
Sodium phosphate buffer (100 mM, pH 6.2)
-
Test compounds (dissolved in DMSO)
-
Sorbinil (standard ALR2 inhibitor)
-
Valproic acid (standard ALR1 inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing:
-
20 µL of 100 mM sodium phosphate buffer (pH 6.2)
-
30 µL of enzyme solution (ALR2 or ALR1)
-
20 µL of substrate (DL-glyceraldehyde for ALR2 or D-glucuronate for ALR1)
-
10 µL of test compound at various concentrations.
-
-
Pre-incubate the mixture at 32°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of NADPH.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader. This corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[6][7]
Objective: To evaluate the in vitro cytotoxicity of thiosemicarbazone derivatives against a cell line.
Materials:
-
Human cancer cell line (e.g., PC-12)
-
Cell culture medium (e.g., DMEM/MEM) supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1.0 × 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.[3][4]
Objective: To determine the free radical scavenging activity of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds (dissolved in a suitable solvent)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare different concentrations of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of the test compound solution to an equal volume of the DPPH working solution.
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the sample that scavenges 50% of the DPPH free radicals, can also be determined.
Anti-glycation Activity Assay (BSA-Glucose Assay)
This in vitro assay assesses the ability of a compound to inhibit the formation of advanced glycation end products (AGEs).[8][9]
Objective: To evaluate the anti-glycation potential of the test compounds.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL)
-
Glucose solution (e.g., 500 mM)
-
Test compounds at various concentrations
-
Aminoguanidine (positive control)
-
Sodium phosphate buffer (0.2 M, pH 7.4)
-
Sodium azide (to prevent microbial growth)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing BSA, glucose, and the test compound (or aminoguanidine) in the sodium phosphate buffer.
-
A negative control containing BSA and glucose without any inhibitor should also be prepared.
-
Add sodium azide to the reaction mixtures.
-
Incubate the mixtures in the dark at 37°C for a specified period (e.g., 7 days).
-
After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
The percentage of inhibition of glycation is calculated as follows: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows as described.
Caption: Polyol Pathway and the Mechanism of ALR2 Inhibition.
Caption: Experimental Workflow for ALR2/ALR1 Inhibition Assay.
Caption: General Mechanism of Action for Thiosemicarbazones.
References
- 1. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. journal.uctm.edu [journal.uctm.edu]
Confirming Alr2-IN-1 Target Engagement in Animal Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target in a living organism is a critical step in the preclinical development phase. This guide provides a comparative overview of methodologies to confirm target engagement of Alr2-IN-1, a potent and selective inhibitor of Aldose Reductase 2 (ALR2), in animal tissues. We will compare its known properties with established ALR2 inhibitors and detail experimental protocols to assess target engagement.
This compound, a phenol-substituted thiosemicarbazone, has emerged as a promising ALR2 inhibitor with a reported IC50 of 1.42 µM and high selectivity over the related enzyme Aldose Reductase 1 (ALR1) (IC50 >100 µM).[1][2] ALR2 is the rate-limiting enzyme in the polyol pathway, which becomes overactive under hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. By inhibiting ALR2, compounds like this compound aim to mitigate the downstream cellular stress and tissue damage associated with diabetes.
While in vitro data for this compound is available, demonstrating its direct interaction with ALR2 in animal models is crucial for its continued development. This guide outlines several established and advanced techniques for confirming target engagement in vivo.
Comparison of this compound with Other ALR2 Inhibitors
To provide a framework for evaluating the in vivo potential of this compound, we compare its in vitro potency with that of established ALR2 inhibitors that have undergone in vivo testing.
| Inhibitor | Chemical Class | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity (ALR1/ALR2) | In Vivo Data Availability |
| This compound (Compound 3c) | Phenol-substituted thiosemicarbazone | 1.42[1][2] | >100[1] | >70 | In vitro data available; in vivo target engagement data not yet published. |
| Epalrestat | Carboxylic acid derivative | ~0.1-0.2 | >10 | ~50-100 | Approved for clinical use in some countries; in vivo studies have demonstrated reductions in nerve sorbitol levels.[3][4][5] |
| Fidarestat | Hydantoin | ~0.01-0.02 | ~1-2 | ~100 | In vivo studies have shown reduced sorbitol accumulation in the retina and nerves of diabetic rats.[6][7][8][9] |
| Ranirestat | Spiro-hydantoin | ~0.007-0.01 | ~1-2 | ~150-200 | Clinical trials have demonstrated its ability to inhibit sorbitol accumulation in nerve tissue.[10][11][12][13] |
Experimental Methodologies for Confirming Target Engagement in Animal Tissues
Confirming that this compound engages with ALR2 in animal tissues requires robust experimental methods. Below are detailed protocols for key assays.
Direct Measurement of ALR2 Activity in Tissue Homogenates
This is a fundamental and direct method to assess the inhibitory effect of this compound on its target in tissues of interest (e.g., sciatic nerve, retina, kidney) from treated animals.
Experimental Protocol:
-
Tissue Collection and Homogenization:
-
Euthanize the animal and immediately excise the target tissues.
-
Wash the tissues with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissues in a lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2, containing a protease inhibitor cocktail).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) containing the ALR2 enzyme.
-
-
Protein Quantification:
-
Determine the total protein concentration in the supernatant using a standard method like the Bradford or BCA assay. This is essential for normalizing enzyme activity.
-
-
ALR2 Enzyme Activity Assay:
-
The assay measures the NADPH-dependent reduction of a substrate, typically DL-glyceraldehyde, by ALR2. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the tissue supernatant.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
ALR2 activity is calculated from the rate of NADPH consumption and normalized to the protein concentration.
-
-
Data Analysis:
-
Compare the ALR2 activity in tissues from this compound-treated animals to that of vehicle-treated control animals. A significant reduction in enzyme activity in the treated group indicates target engagement.
-
dot
Caption: Workflow for ALR2 Activity Assay in Tissues.
Measurement of Downstream Biomarkers: Sorbitol Accumulation
Inhibition of ALR2 is expected to reduce the conversion of glucose to sorbitol. Therefore, measuring sorbitol levels in tissues is a reliable downstream marker of target engagement.
Experimental Protocol:
-
Tissue Preparation:
-
Collect and homogenize tissues as described above.
-
Deproteinize the homogenate, for example, by adding perchloric acid followed by neutralization.
-
-
Sorbitol Quantification:
-
Sorbitol levels can be measured using various methods, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method.
-
High-Performance Liquid Chromatography (HPLC): Can be used with appropriate derivatization.
-
Enzymatic Assays: Using sorbitol dehydrogenase to convert sorbitol to fructose, coupled with the measurement of NADH production.
-
-
-
Data Analysis:
-
Compare the sorbitol levels in tissues from this compound-treated diabetic animals to those of untreated diabetic animals. A significant decrease in sorbitol accumulation indicates effective target engagement.
-
dot
Caption: The Polyol Pathway and the Site of Action for this compound.
Advanced Target Engagement Techniques
For more direct and quantitative assessment of target engagement in the complex environment of a cell or tissue, advanced techniques can be employed.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a drug binding to its target protein stabilizes the protein against heat-induced denaturation.[14][15][16][17][18][19] Tissues from treated and control animals are heated to various temperatures, and the amount of soluble (non-denatured) ALR2 is quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of ALR2 in the presence of this compound provides direct evidence of target engagement.
-
Positron Emission Tomography (PET) Imaging: This non-invasive imaging technique can visualize and quantify the distribution and target occupancy of a drug in a living animal.[20][21][22][23][24] This requires the synthesis of a radiolabeled version of this compound. By performing PET scans before and after administering a non-radiolabeled dose of the drug, one can determine the extent to which the drug occupies the ALR2 binding sites in various tissues.
-
Competitive Activity-Based Protein Profiling (ABPP): This technique uses a reactive probe that covalently binds to the active site of ALR2.[25] In a competitive experiment, tissue lysates are pre-incubated with this compound before adding the probe. A decrease in the labeling of ALR2 by the probe indicates that this compound is occupying the active site, thus confirming target engagement.
dot
Caption: Comparison of Target Engagement Methodologies for this compound.
Conclusion
Confirming target engagement of this compound in animal tissues is a pivotal step in its preclinical development. While direct in vivo data for this compound is not yet publicly available, this guide provides a comprehensive toolkit for researchers to design and execute studies to generate this critical information. By employing a combination of direct enzymatic assays, downstream biomarker analysis, and advanced techniques like CETSA or PET imaging, researchers can robustly demonstrate that this compound effectively engages its target, ALR2, in a physiologically relevant setting. The data generated will be essential for establishing a clear relationship between target engagement, pharmacokinetics, and in vivo efficacy, ultimately paving the way for potential clinical translation.
References
- 1. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. invivobiosystems.com [invivobiosystems.com]
- 4. epalrestat Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldose reductase inhibitor fidarestat attenuates leukocyte-endothelial interactions in experimental diabetic rat retina in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Long-term treatment with ranirestat (AS-3201), a potent aldose reductase inhibitor, suppresses diabetic neuropathy and cataract formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug evaluation: ranirestat--an aldose reductase inhibitor for the potential treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 17. pelagobio.com [pelagobio.com]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. antarosmedical.com [antarosmedical.com]
- 21. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 22. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. antarosmedical.com [antarosmedical.com]
- 25. Development and exploration of novel substituted thiosemicarbazones as inhibitors of aldose reductase via in vitro analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aldose Reductase Inhibitors: Alr2-IN-1 vs. Zopolrestat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diabetic complications research, the inhibition of aldose reductase (ALR2) remains a pivotal therapeutic strategy. This enzyme is the first and rate-limiting step in the polyol pathway, which, under hyperglycemic conditions, contributes to the pathogenesis of diabetic neuropathy, nephropathy, retinopathy, and cataracts. This guide provides a detailed head-to-head comparison of two notable aldose reductase inhibitors: Alr2-IN-1 and zopolrestat, presenting available quantitative data, experimental methodologies, and relevant biological pathways to aid in research and development decisions.
Executive Summary
Zopolrestat emerges as a significantly more potent inhibitor of ALR2 with an IC50 in the nanomolar range, compared to this compound's micromolar activity. Furthermore, zopolrestat has demonstrated in vivo efficacy in animal models of diabetic complications, with data available on its ability to reduce sorbitol accumulation in target tissues. In contrast, publicly available in vivo efficacy data for this compound is limited. While zopolrestat shows high selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1), this compound exhibits poor selectivity.
Data Presentation: A Quantitative Comparison
The following tables summarize the available biochemical and pharmacokinetic data for this compound and zopolrestat.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 |
| This compound | Aldose Reductase (ALR2) | 3.06 µM |
| Aldehyde Reductase (ALR1) | 3.26 µM | |
| Zopolrestat | Aldose Reductase (ALR2) | 3.1 nM[1][2] |
| Aldehyde Reductase (ALR1) | 27.0 µM[2] |
Table 2: In Vivo Efficacy of Zopolrestat in a Streptozotocin-Induced Diabetic Rat Model
| Tissue | Efficacy Endpoint | ED50 | Reference |
| Sciatic Nerve | Reversal of sorbitol accumulation | 1.9 mg/kg | [1][3] |
| Retina | Reversal of sorbitol accumulation | 17.6 mg/kg | [1][3] |
| Lens | Reversal of sorbitol accumulation | 18.4 mg/kg | [1][3] |
Note: In vivo efficacy data for this compound in animal models of diabetic complications were not available in the reviewed public sources.
Mechanism of Action: The Polyol Pathway
Both this compound and zopolrestat target aldose reductase, the initial enzyme in the polyol pathway. Under normal glucose conditions, the majority of cellular glucose is phosphorylated by hexokinase to enter glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway.
References
Assessing the Long-Term Safety Profile of a Novel Aldose Reductase 2 Inhibitor: A Comparative Guide
The development of Aldose Reductase 2 (ALR2) inhibitors as a therapeutic strategy for mitigating diabetic complications has been a significant area of research. These inhibitors target the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent cellular damage. This guide provides a framework for assessing the long-term safety profile of a novel ALR2 inhibitor, here termed "Alr2-IN-1," by comparing it with other known ALR2 inhibitors. The information is intended for researchers, scientists, and drug development professionals.
The Polyol Pathway and the Rationale for ALR2 Inhibition
Under normal blood glucose levels, the majority of glucose is phosphorylated by hexokinase. However, in states of hyperglycemia, the excess glucose enters the polyol pathway. ALR2, the first and rate-limiting enzyme in this pathway, reduces glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the accompanying depletion of NADPH and NAD+ lead to osmotic and oxidative stress, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cardiomyopathy.[1][2] ALR2 inhibitors aim to block this pathway, thereby preventing or slowing the progression of these complications.
References
A Comparative Guide to Validating the Downstream Effects of ALR2 Inhibition
This guide provides a comprehensive comparison of Aldose Reductase (ALR2) inhibitors, with a focus on validating their downstream effects. It is intended for researchers, scientists, and professionals in drug development who are investigating ALR2 as a therapeutic target for diabetic complications and other inflammatory diseases.
Introduction to ALR2 and the Polyol Pathway
Aldose reductase (ALR2), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased glucose flux leads to the saturation of the primary glycolytic pathway, shunting excess glucose into the polyol pathway.[3] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol, which is subsequently oxidized to fructose.[1][3]
The activation of the polyol pathway has several detrimental downstream effects:
-
Osmotic Stress : The accumulation of intracellular sorbitol, which does not easily cross cell membranes, creates osmotic stress, leading to cell damage, particularly in the lens, nerves, and retina.[2][4]
-
Oxidative Stress : The consumption of NADPH by ALR2 depletes the cellular pool of this essential cofactor, which is required by glutathione reductase to regenerate the antioxidant glutathione (GSH). This leads to an increase in reactive oxygen species (ROS) and oxidative stress.[1][5]
-
Inflammatory Signaling : ALR2 activation is linked to the production of inflammatory mediators and the activation of signaling cascades like Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), which upregulate the expression of cytokines, chemokines, and growth factors like VEGF.[1][4][6]
-
Advanced Glycation End Products (AGEs) : The increased production of fructose and its metabolites, which are potent glycating agents, accelerates the formation of AGEs, contributing to diabetic complications.[1][3]
Given these roles, inhibiting ALR2 is a promising therapeutic strategy to mitigate the progression of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts, as well as other inflammatory conditions.[2][3]
Comparative Analysis of ALR2 Inhibitors
The development of ALR2 inhibitors (ARIs) has been a long-standing goal, but many early-generation compounds failed in clinical trials due to a lack of efficacy or adverse side effects, often stemming from poor selectivity against the closely related aldehyde reductase (ALR1).[1][2] ALR1 is involved in detoxifying toxic aldehydes, and its inhibition can lead to undesirable side effects.[2] Therefore, high selectivity for ALR2 over ALR1 is a critical attribute for a successful ARI.
The table below compares several ALR2 inhibitors, including established drugs and a novel selective inhibitor, compound 3c, a recently developed thiosemicarbazone derivative.
| Inhibitor | Class | ALR2 IC50 | ALR1 IC50 | Selectivity Index (ALR1/ALR2) | Status/Key Finding |
| Epalrestat | Carboxylic Acid | 98 nM[1] | - | Moderate | Approved in Japan, India, and China for diabetic neuropathy.[1][5] |
| Sorbinil | Hydantoin | 2.18 µM[7] | Similar to ALR2 | ~1 (Non-selective) | Withdrawn from clinical trials due to lack of specificity and hypersensitivity reactions.[1][3] |
| Tolrestat | Carboxylic Acid | - | - | - | Withdrawn due to severe liver toxicity and reduced efficacy.[3][8] |
| Zopolrestat | Carboxylic Acid | - | - | - | Failed in clinical trials due to poor pharmacokinetic profiles.[2][3] |
| Agnuside | Phytocompound | 22.4 nM[1] | - | High (based on docking) | Identified as a potent natural ALR2 inhibitor, more potent than Epalrestat in vitro.[1] |
| Compound 3c | Thiosemicarbazone | 1.42 µM[7] | >50 µM | >35 | A novel, potent, and highly selective inhibitor identified through recent drug development efforts.[7] |
Downstream Effects of ALR2 Inhibition and Signaling Pathways
Inhibition of ALR2 by a potent and selective molecule like Alr2-IN-1 is expected to reverse the pathological changes initiated by the polyol pathway. The primary downstream effects include the attenuation of osmotic and oxidative stress and the suppression of inflammatory signaling.
-
Reduction of Sorbitol Accumulation : By blocking the conversion of glucose to sorbitol, ALR2 inhibitors prevent the intracellular accumulation of sorbitol, thereby mitigating osmotic stress and preventing subsequent cellular damage.[4]
-
Restoration of Redox Balance : ALR2 inhibition preserves the cellular pool of NADPH, allowing for the regeneration of reduced glutathione (GSH) and enhancing the cell's capacity to scavenge reactive oxygen species (ROS).[1]
-
Suppression of Inflammatory Pathways : ALR2 inhibition has been shown to block the activation of NF-κB and the expression of vascular endothelial growth factor (VEGF).[1][4] This leads to a decrease in the production of inflammatory cytokines and chemokines, and a reduction in neovascularization, a key feature of proliferative diabetic retinopathy.[1][6]
Experimental Protocols for Validating ALR2 Inhibition
A multi-step approach is required to validate the efficacy and downstream effects of a novel ALR2 inhibitor. This process typically involves in silico, in vitro, and cell-based assays.
Experimental Workflow
The validation process follows a logical progression from computational analysis to biological testing.
Detailed Methodologies
1. ALR2/ALR1 Enzyme Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of the test compound against ALR2 and ALR1 to assess potency and selectivity.
-
Principle : The enzymatic activity of ALR2 is measured spectrophotometrically by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm as it is oxidized to NADP+.[1]
-
Protocol Outline :
-
Recombinant human ALR2 and ALR1 enzymes are purified.
-
The reaction mixture is prepared containing phosphate buffer, NADPH, the respective enzyme, and varying concentrations of the inhibitor (dissolved in DMSO).
-
The reaction is initiated by adding the substrate (D,L-glyceraldehyde for ALR2).
-
The change in absorbance at 340 nm is recorded over time at 37°C.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Sorbitol Accumulation Assay
-
Objective : To confirm that the inhibitor can enter cells and block the polyol pathway under hyperglycemic conditions.
-
Cell Line : A relevant cell line, such as human retinal pigment epithelial cells (ARPE-19), is often used.[1]
-
Protocol Outline :
-
Cells are cultured under both normoglycemic (e.g., 5.5 mM glucose) and hyperglycemic (e.g., 30 mM glucose) conditions.
-
Cells in the hyperglycemic group are treated with various concentrations of the ALR2 inhibitor.
-
After an incubation period (e.g., 24-48 hours), cells are harvested and lysed.
-
Intracellular sorbitol levels are measured using a specific sorbitol assay kit or by HPLC.
-
A significant reduction in sorbitol levels in treated cells compared to untreated hyperglycemic cells indicates effective inhibition.
-
3. Western Blot/qPCR for Downstream Inflammatory Markers
-
Objective : To validate the effect of ALR2 inhibition on downstream signaling pathways.
-
Principle : Quantify the expression levels of key proteins (Western Blot) or genes (qPCR) in the inflammatory cascade, such as NF-κB (p65 subunit), VEGF, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Protocol Outline :
-
Cells are cultured under hyperglycemic conditions with and without the inhibitor.
-
For Western Blot, total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., phospho-p65, VEGF).
-
For qPCR, total RNA is extracted, reverse-transcribed to cDNA, and the expression of target genes is quantified using specific primers.
-
A decrease in the expression or activation of these markers in the inhibitor-treated group validates the downstream anti-inflammatory effects.
-
Conclusion and Future Directions
The validation of ALR2 inhibitors requires a systematic evaluation of their potency, selectivity, and downstream cellular effects. While this compound is presented here as a representative novel inhibitor, the principles and protocols described are applicable to any new chemical entity targeting ALR2. The ideal ALR2 inhibitor should exhibit high potency for ALR2 and significant selectivity over ALR1 to minimize off-target effects.[2] Future research should continue to focus on developing non-carboxylic acid derivatives and exploring natural compounds to improve pharmacokinetic profiles and therapeutic efficacy.[2][8] The integration of in silico design, robust in vitro screening, and validation in relevant cell-based models is crucial for identifying lead candidates with the potential to treat diabetic complications and other inflammatory disorders.
References
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]
Independent Verification of Alr2-IN-1's IC50 Value: A Comparative Guide
For researchers and professionals in drug development, independent verification of a compound's inhibitory activity is a critical step. This guide provides a comparative analysis of Alr2-IN-1, an Aldose Reductase (AR) inhibitor, against other known inhibitors. It includes a summary of reported IC50 values, a detailed experimental protocol for in-vitro determination of these values, and a visualization of the relevant signaling pathway.
Comparative IC50 Values of Aldose Reductase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound has been reported as a potent and selective inhibitor of Aldose Reductase (ALR2) with an IC50 of 1.42 μM. To provide context for this value, the following table compares the IC50 values of this compound with a range of other commercially available and clinically studied Aldose Reductase inhibitors.
| Inhibitor | IC50 Value (µM) | Notes |
| This compound | 1.42 | A potent and selective ALR2 inhibitor with antioxidant and antiglycative properties. |
| Epalrestat | 0.012 | A potent inhibitor and an approved drug in some countries for diabetic neuropathy. |
| Tolrestat | 0.015 | Another potent inhibitor, though its clinical use was limited. |
| Sorbinil | 0.26 | An early generation AR inhibitor. |
| Fidarestat | 0.018 | A potent spirohydantoin class inhibitor. |
| Zopolrestat | 0.041 | An acetic acid derivative with significant inhibitory activity. |
| ALR1/2-IN-1 | 3.06 (for ALR2) | A dual inhibitor of aldehyde reductase (ALR1) and aldose reductase (ALR2). |
| ALR2-IN-5 | 0.099 (99.29 nM) | A potent inhibitor with hypoglycemic effects. |
Experimental Protocol for IC50 Determination of Aldose Reductase Inhibitors
This protocol outlines a common in-vitro method for determining the IC50 value of a test compound against Aldose Reductase. This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the enzymatic reaction.
Materials:
-
Recombinant human Aldose Reductase (AR)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (e.g., this compound) and other reference inhibitors
-
DMSO (for dissolving compounds)
-
UV-transparent 96-well plates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO.
-
Prepare working solutions of the inhibitors by diluting the stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Prepare a solution of NADPH in phosphate buffer.
-
Prepare a solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare the enzyme solution by diluting the recombinant AR in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Enzyme solution
-
NADPH solution
-
Varying concentrations of the test inhibitor or a reference inhibitor. For the control wells, add buffer instead of the inhibitor.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over a set period (e.g., 20-30 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Aldose Reductase and the Polyol Pathway
Aldose Reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, common in diabetes, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. The pathway leads to the accumulation of sorbitol, which causes osmotic stress, and the depletion of NADPH, which increases oxidative stress.
Safety Operating Guide
Proper Disposal Procedures for Alr2-IN-1: A Comprehensive Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of Alr2-IN-1, a potent and selective aldose reductase (ALR2) inhibitor. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
I. Understanding this compound: Key Data and Safety Information
This compound is a small molecule inhibitor of aldose reductase with antioxidant and antiglycative properties, making it a valuable tool in research focused on diabetic complications.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and related compounds suggests it should be handled with standard laboratory precautions.
Table 1: Physicochemical and Potency Data for Aldose Reductase Inhibitors
| Property | This compound | ALR1/2-IN-1 (Compound 6e) |
| Molecular Formula | C₁₆H₁₇N₃O₂S | C₁₈H₁₈N₄O₅S₂ |
| CAS Number | 2799695-54-6 | 2419233-57-9 |
| IC₅₀ (ALR2) | 1.42 µM[1][2] | 3.06 µM[3][4] |
| IC₅₀ (ALR1) | Not specified | 3.26 µM[3][4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light).[2] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] |
II. Experimental Protocol: General In Vitro Cell-Based Assay
The following is a generalized protocol for assessing the in vitro activity of this compound, based on common practices for similar compounds.
-
Cell Culture: Culture a relevant cell line (e.g., HeLa cervical cancer cells for cytotoxicity assays) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Seed cells in multi-well plates and, after allowing them to adhere, treat with varying concentrations of this compound. A typical concentration for assessing cytotoxicity might be 100 µM.[3]
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a relevant assay to measure the desired effect, such as a cell viability assay (e.g., MTT or resazurin) to determine cytotoxicity.
-
Data Analysis: Analyze the results to determine the effect of this compound on the cells and calculate parameters such as IC₅₀ values.
III. Proper Disposal Procedures for this compound Waste
The following step-by-step procedures are based on established guidelines for the disposal of laboratory chemical waste. Always consult and adhere to your institution's specific waste management policies and local regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies like weigh boats, pipette tips, and centrifuge tubes.
-
-
Liquid Waste:
-
Stock solutions of this compound (e.g., in DMSO).
-
Aqueous solutions from experiments (e.g., cell culture media containing the compound).
-
Solvent rinsates from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and scalpels.
-
Step 2: Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), the solvent(s) used, and the approximate concentration.
-
Do not overfill containers; leave adequate headspace for expansion.
-
Segregate aqueous waste from organic solvent waste.
-
-
Sharps Waste:
-
Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
Do not recap, bend, or break needles.
-
Step 3: Storage of Chemical Waste
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store incompatible waste streams separately to prevent accidental reactions.
Step 4: Final Disposal
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound, its solutions, or contaminated materials down the drain or in the regular trash.
-
Follow all federal, state, and local regulations for the disposal of chemical waste.
Workflow for this compound Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
IV. Signaling Pathway of Aldose Reductase Inhibition
This compound acts by inhibiting aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which can cause osmotic stress and contribute to diabetic complications.
Polyol Pathway and Inhibition by this compound
Caption: Inhibition of the polyol pathway by this compound.
By adhering to these safety and disposal protocols, researchers can minimize risks and ensure the responsible management of this compound in the laboratory.
References
Personal protective equipment for handling Alr2-IN-1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Alr2-IN-1, an aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following PPE should be worn at all times:
-
Lab Coat: A buttoned lab coat is necessary to protect your body and clothing from potential spills.[1]
-
Gloves: Well-fitting, chemical-resistant gloves are required. Nitrile gloves are a suitable alternative for individuals with latex allergies.[1][2] Gloves should be disposed of as biohazardous waste after use and should not be worn in common areas.[1] For tasks with a risk of splashes, consider tucking sleeves into gloves.[1]
-
Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect against splashes and airborne particles.[3]
-
Footwear: Closed-toed shoes are mandatory to protect the feet from spills.[1]
-
Respiratory Protection: If user operations generate dust, fume, or mist, use a dust respirator or other engineering controls to keep airborne levels below recommended exposure limits.[4]
Operational Plan: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]
-
Wash hands thoroughly after handling the compound, before eating, smoking, or using the lavatory.[4]
-
Keep the compound away from heat and sources of ignition.[4]
Storage:
-
Store this compound in a tightly closed container in a dry, well-ventilated place.[4]
-
Keep away from strong oxidizing agents.[4]
Disposal Plan
Waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
Solid Waste: Collect solid waste, such as contaminated gloves, bench paper, and petri dishes, in a designated biohazard bag.[5]
-
Liquid Waste: Liquid waste containing this compound should be collected in a leak-proof container.[5] Decontamination with a suitable chemical disinfectant may be necessary before disposal down the sanitary sewer, depending on local regulations.[6] Never autoclave liquid waste treated with bleach.[5]
-
Sharps: All sharps, including needles, scalpel blades, and broken glass contaminated with this compound, must be disposed of in a puncture-resistant, approved sharps container.[5]
Quantitative Data Summary
| Property | Value | Reference |
| IC50 for ALR1 | 3.26 μM | [7] |
| IC50 for ALR2 | 3.06 μM | [7] |
Signaling Pathway
Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[8][9] Under these conditions, ALR2 reduces glucose to sorbitol, which is subsequently oxidized to fructose.[8][9] The activation of this pathway can lead to osmotic stress due to sorbitol accumulation and increased production of advanced glycation end products (AGEs) from fructose metabolites.[10] Furthermore, the consumption of NADPH by ALR2 can lead to oxidative stress by decreasing the NADPH/NADP+ ratio, which is crucial for regenerating the antioxidant glutathione.[10] ALR2 also plays a role in inflammatory signaling by reducing lipid aldehydes, which can activate protein kinase C (PKC) and downstream transcription factors like NF-κB and AP-1, leading to the expression of inflammatory genes.[10][11]
Caption: Alr2 signaling pathway under hyperglycemic conditions.
Experimental Workflow
A typical experimental workflow to evaluate the efficacy of this compound would involve a cell-based assay under high glucose conditions to mimic hyperglycemia. The inhibitory effect of this compound on ALR2 activity would then be assessed by measuring downstream markers of the polyol pathway and inflammatory signaling.
References
- 1. addgene.org [addgene.org]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. peptide.com [peptide.com]
- 5. vpr.tamu.edu [vpr.tamu.edu]
- 6. ars.usda.gov [ars.usda.gov]
- 7. ALR1/2-IN-1 I CAS#: 2419233-57-9 I aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitor I InvivoChem [invivochem.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
